5-Vinyluracil
Beschreibung
Eigenschaften
IUPAC Name |
5-ethenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBEQILKESAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190605 | |
| Record name | 5-Vinyluracil | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37107-81-6 | |
| Record name | 5-Vinyluracil | |
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| Record name | 37107-81-6 | |
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| Record name | 5-Vinyluracil | |
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| Record name | 5-Vinyluracil | |
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| Record name | 5-VINYLURACIL | |
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Foundational & Exploratory
5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Vinyluracil is a chemically modified nucleobase that has garnered significant interest in various fields of chemical biology and drug development. Its vinyl functional group serves as a versatile handle for a variety of chemical transformations, making it a valuable tool for the synthesis of modified oligonucleotides, the study of nucleic acid structure and function, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 5-ethenyl-1H-pyrimidine-2,4-dione, is a derivative of the pyrimidine nucleobase uracil. The key structural feature is the presence of a vinyl group at the C5 position of the pyrimidine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| CAS Number | 37107-81-6 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and water. | |
| SMILES | C=CC1=CNC(=O)NC1=O | [1] |
| InChI | 1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | [1] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7-8 ppm), and the N-H protons (which may be broad and their chemical shift can be solvent-dependent).
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (C2 and C4, typically in the range of 150-170 ppm), the vinyl carbons (around 110-140 ppm), and the other ring carbons.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups. Key expected peaks are:
-
N-H stretching: ~3200-3400 cm⁻¹
-
C=O stretching (carbonyls): ~1650-1750 cm⁻¹
-
C=C stretching (vinyl and ring): ~1600-1680 cm⁻¹
-
C-H stretching (vinyl): ~3000-3100 cm⁻¹
1.2.3. UV-Vis Spectroscopy
Uracil and its derivatives typically exhibit strong absorption in the UV region. The λmax for this compound is expected to be in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The vinyl group, being in conjugation with the pyrimidine ring, may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted uracil.
Synthesis of this compound
A high-yield synthesis of this compound has been reported, proceeding via the dehydration of 5-(1-hydroxyethyl)uracil. The following is a representative experimental protocol based on the literature.
Experimental Protocol: Synthesis from 5-(1-Hydroxyethyl)uracil
Materials:
-
5-(1-Hydroxyethyl)uracil
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Triethylamine (anhydrous)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
-
Esterification: Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Elimination: After the formation of the methanesulfonyl ester intermediate is complete, add anhydrous triethylamine to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the elimination reaction.
-
Work-up and Purification:
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.
-
Note: This is a generalized protocol. Researchers should consult the primary literature for precise quantities, reaction times, and purification details.
Applications in Research and Drug Development
The vinyl group of this compound provides a reactive site for a variety of chemical modifications, making it a valuable building block in several applications.
Incorporation into Oligonucleotides
This compound can be converted to its corresponding phosphoramidite and incorporated into synthetic DNA and RNA oligonucleotides using standard solid-phase synthesis protocols. These modified oligonucleotides can be used for:
-
Cross-linking studies: The vinyl group can participate in photo-induced or chemically-induced cross-linking reactions with adjacent nucleic acid bases or proteins, providing insights into their spatial proximity and interactions.
-
Post-synthesis modification: The vinyl group can be further functionalized after oligonucleotide synthesis using reactions like Diels-Alder cycloadditions, Michael additions, or Heck couplings to attach fluorescent dyes, biotin, or other reporter molecules.
RNA Metabolic Labeling
This compound can be used as a chemical reporter for metabolic labeling of newly transcribed RNA in living cells. Cells are incubated with this compound, which is incorporated into nascent RNA transcripts. The vinyl-modified RNA can then be detected and enriched through bioorthogonal chemical reactions, such as the inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. This allows for the study of RNA synthesis, turnover, and localization.
Biological Activity
Derivatives of this compound have shown promise as antiviral agents. For instance, certain this compound nucleoside analogs have demonstrated activity against herpes simplex virus (HSV). The mechanism of action is often related to the inhibition of viral DNA polymerase. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives. Some studies have also explored the antimicrobial properties of other 5-substituted uracil derivatives, though specific data for this compound is less common.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
This compound is a versatile and valuable molecule for researchers and drug development professionals. Its unique chemical properties, particularly the reactive vinyl group, enable a wide range of applications from fundamental studies of nucleic acid biology to the development of novel therapeutic strategies. The synthetic accessibility of this compound and its compatibility with standard biochemical and molecular biology techniques make it an attractive tool for advancing our understanding of biological systems and for the design of new diagnostic and therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 5-Vinyluracil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinyluracil is a key synthetic intermediate and a biologically active molecule with significant applications in biomedical research and drug development. Its vinyl group provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex nucleoside analogs and probes. Furthermore, this compound and its derivatives have demonstrated potential as antiviral and antibiotic agents.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. The guide also illustrates a key research application of this compound in nucleic acid labeling and detection, providing a workflow for its use in molecular biology.
Synthetic Routes for this compound
Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. The most prominent and effective methods include the elimination reaction from 5-(1-hydroxyethyl)uracil, palladium-catalyzed cross-coupling reactions such as the Heck and Stille couplings, and the Wittig reaction.
Elimination Reaction from 5-(1-Hydroxyethyl)uracil
This method is reported to be a rapid and high-yield route to this compound.[2] The synthesis proceeds in two main steps: the formation of a mesylate ester from 5-(1-hydroxyethyl)uracil, followed by a base-catalyzed elimination of the mesylate group to form the vinyl double bond.
Caption: Synthesis of this compound via Elimination Reaction.
Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[3][4] For the synthesis of this compound, a 5-halouracil (typically 5-iodouracil or 5-bromouracil) is reacted with a vinylating agent, such as ethylene or a vinylboronic acid derivative.
Caption: Synthesis of this compound via Heck Coupling.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate.[5][6] To synthesize this compound via this method, a 5-halouracil is coupled with a vinylstannane reagent, such as vinyltributyltin.
Caption: Synthesis of this compound via Stille Coupling.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] In the context of this compound synthesis, 5-formyluracil serves as the starting material, which is then reacted with a phosphorus ylide (Wittig reagent), typically methylenetriphenylphosphorane, to form the vinyl group.
Caption: Synthesis of this compound via Wittig Reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.
| Synthetic Route | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Elimination Reaction | 5-(1-Hydroxyethyl)uracil | Methanesulfonyl chloride, Pyridine, Base | Pyridine | Room Temp. -> Reflux | Not specified | 83 | [2] |
| Heck Coupling | 5-Iodouracil, Ethylene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 30 min | Not specified | [10] |
| Stille Coupling | 5-Halouracil, Vinylstannane | Pd(PPh₃)₄ | Toluene | Reflux | 12-24 h | Not specified | General |
| Wittig Reaction | 5-Formyluracil, Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to Room Temp. | 2-4 h | Not specified | General |
Note: "Not specified" indicates that the specific data point was not available in the cited literature. "General" refers to typical conditions for this reaction type, as a specific protocol for this compound was not found.
Detailed Experimental Protocols
Synthesis of this compound via Elimination from 5-(1-Hydroxyethyl)uracil
This protocol is adapted from the high-yield method reported by Jones et al.[2]
Materials:
-
5-(1-Hydroxyethyl)uracil
-
Anhydrous pyridine
-
Methanesulfonyl chloride
-
A suitable base (e.g., triethylamine or DBU)
-
Anhydrous solvent for elimination (e.g., DMF or DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Mesylation: In a round-bottom flask, dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Mesylation): Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate ester.
-
Elimination: Dissolve the crude mesylate ester in an anhydrous solvent such as DMF or DMSO.
-
Add the base (e.g., triethylamine or DBU) to the solution and heat the mixture to a temperature sufficient to induce elimination (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the mesylate is consumed.
-
Work-up (Elimination): Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system to afford the pure product.
General Protocol for Heck Coupling Synthesis of this compound
This is a general protocol based on typical Heck reaction conditions.
Materials:
-
5-Iodouracil or 5-bromouracil
-
Vinylating agent (e.g., vinylboronic acid pinacol ester or potassium vinyltrifluoroborate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 5-halouracil, the vinylating agent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Research Applications: Nucleic Acid Labeling and Detection
This compound and its nucleoside analog, 5-vinyluridine, are valuable tools in molecular biology for the metabolic labeling of nascent RNA.[11] The vinyl group serves as a bioorthogonal handle that can be selectively modified through click chemistry or other coupling reactions, allowing for the visualization and enrichment of newly synthesized RNA.
Caption: Workflow for Metabolic Labeling and Detection of Nascent RNA using this compound.
This workflow illustrates the process, starting with the introduction of 5-vinyluridine to cells, its metabolic conversion to the triphosphate, and subsequent incorporation into newly transcribed RNA by RNA polymerase. The vinyl-modified RNA can then be detected through various downstream applications. For instance, a fluorescent probe can be attached via click chemistry for imaging, or a biotin tag can be introduced for affinity purification and subsequent sequencing of the nascent transcriptome. This approach provides a powerful method to study dynamic changes in gene expression in response to various stimuli.
Conclusion
The synthesis of this compound can be achieved through several reliable methods, with the elimination reaction from 5-(1-hydroxyethyl)uracil offering a particularly high-yield and rapid option. The choice of synthetic route will ultimately be guided by the specific needs of the research application. The unique reactivity of the vinyl group in this compound makes it an invaluable tool for chemical biologists and drug development professionals, enabling the construction of novel molecular probes and therapeutic candidates. Its application in metabolic labeling of nucleic acids highlights its importance in advancing our understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
5-Vinyluracil: A Technical Guide for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyluracil is a modified nucleobase, an analogue of uracil and thymine, that serves as a versatile building block in the synthesis of modified nucleic acids. Its vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable tool in drug discovery, diagnostics, and biotechnology. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in therapeutic development.
Core Data and Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 37107-81-6 | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| IUPAC Name | 5-ethenyl-1H-pyrimidine-2,4-dione | [3] |
| Synonyms | 5-Vinyl-1H-pyrimidine-2,4-dione | [2] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C (decomposes) | [1][2] |
| MDL Number | MFCD00913267 | [1][2] |
| PubChem CID | 99305 | [3] |
Synthesis and Experimental Protocols
A rapid and high-yield synthesis of this compound has been reported starting from 5-(1-hydroxyethyl)uracil via a methanesulphonyl ester intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Jones et al. for the rapid preparation of this compound in high yield.
Materials:
-
5-(1-hydroxyethyl)uracil
-
Methanesulphonyl chloride
-
Anhydrous pyridine
-
Sodium hydroxide
Procedure:
-
Formation of the Methanesulphonyl Ester:
-
Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add methanesulphonyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed for a specified time at low temperature.
-
-
Elimination Reaction:
-
To the reaction mixture containing the methanesulphonyl ester, add a solution of sodium hydroxide.
-
Heat the mixture to induce the elimination of the methanesulphonate group, forming the vinyl group.
-
-
Isolation and Purification:
-
Neutralize the reaction mixture with an appropriate acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with cold water and then ethanol.
-
Dry the purified this compound under vacuum.
-
This is a representative protocol and may require optimization for specific laboratory conditions.
Caption: Synthesis of this compound from 5-(1-hydroxyethyl)uracil.
Applications in Oligonucleotide Modification and Drug Development
The vinyl group of this compound is a key feature that allows for its use in post-synthetic modification of oligonucleotides. This functionality enables the attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, through reactions like Diels-Alder cycloadditions.
Incorporation into Oligonucleotides
This compound can be converted into a phosphoramidite derivative for incorporation into synthetic DNA or RNA strands using standard automated solid-phase synthesis.
Caption: General workflow for incorporating this compound into oligonucleotides.
Post-Synthetic Modification via Diels-Alder Reaction
Oligonucleotides containing this compound can be conjugated to molecules containing a maleimide group through a Diels-Alder [4+2] cycloaddition reaction. This is a powerful tool for creating bioconjugates.
Experimental Protocol: Diels-Alder Conjugation
This protocol describes the general procedure for conjugating a maleimide-containing molecule to a this compound-modified oligonucleotide.
Materials:
-
This compound-containing oligonucleotide
-
Maleimide-functionalized molecule (e.g., maleimide-biotin, maleimide-dye)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve Reactants:
-
Dissolve the this compound-containing oligonucleotide in the aqueous buffer to a desired concentration.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. An excess of the maleimide compound is typically used.
-
-
Reaction:
-
Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37 °C) for several hours to overnight. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting oligonucleotide conjugate to remove unreacted maleimide compound and any side products. This can be achieved by methods like ethanol precipitation, size-exclusion chromatography, or HPLC.
-
References
The Discovery and History of 5-Vinyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinyluracil, a synthetic pyrimidine analog, has emerged as a significant molecule in the fields of molecular biology and drug development. Its discovery and subsequent investigation have unveiled its utility as a versatile tool for studying nucleic acid dynamics and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
This compound (5-VU) is a modified nucleobase, structurally similar to thymine and uracil, with a vinyl group (-CH=CH₂) at the 5th position of the pyrimidine ring. This modification introduces a reactive handle that allows for bioorthogonal chemical reactions, making it a valuable probe for tracking and manipulating nucleic acids. Its history is intertwined with the broader exploration of 5-substituted uracil derivatives as potential anticancer and antiviral agents. Early research focused on the synthesis of various analogs to understand their incorporation into DNA and RNA and the subsequent biological consequences.
Discovery and Historical Synthesis
The synthesis of this compound was a key step in the exploration of modified pyrimidines. One of the earliest and most efficient methods for its preparation was reported by A.S. Jones, G.P. Stephenson, and R.T. Walker in 1974. Their method provided a rapid and high-yield synthesis, paving the way for further investigation into its properties and applications.
Synthesis from 5-(1-Hydroxyethyl)uracil
A notable and efficient synthesis of this compound involves the dehydration of 5-(1-hydroxyethyl)uracil. This method, detailed by Jones et al., proceeds via the formation of a methanesulphonyl ester intermediate, which then undergoes elimination to yield this compound with high efficiency.[1][2]
Experimental Protocol: Synthesis of this compound from 5-(1-Hydroxyethyl)uracil [1][2]
-
Preparation of 5-(1-mesyloxyethyl)uracil: 5-(1-Hydroxyethyl)uracil is dissolved in anhydrous pyridine.
-
The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise with stirring.
-
The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude methanesulphonyl ester.
-
Elimination to form this compound: The crude 5-(1-mesyloxyethyl)uracil is dissolved in a suitable solvent, and a base (e.g., triethylamine) is added.
-
The mixture is heated under reflux for a designated time to facilitate the elimination reaction.
-
After cooling, the product is isolated by filtration or extraction, purified by recrystallization or chromatography, and characterized.
This method reportedly provides this compound in an impressive 83% yield.[1][2]
Physicochemical and Spectroscopic Data
The unique structure of this compound gives rise to specific physicochemical and spectroscopic properties that are crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound and its Deoxyribonucleoside
| Property | This compound | 5-Vinyl-2'-deoxyuridine (VdU) |
| Molecular Formula | C₆H₆N₂O₂ | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 138.12 g/mol | 254.24 g/mol |
| Appearance | Solid | White to off-white solid |
| Melting Point | >300 °C (decomposes) | Not available |
| Solubility | Not readily available | DMSO, methanol |
| UV-Vis (λmax) | Not readily available | 292 nm (in Methanol) |
Spectroscopic Data:
-
¹H-NMR: The spectrum would be expected to show signals corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7.5-8.0 ppm), and the N-H protons (which may be broad and exchangeable).
-
¹³C-NMR: The spectrum would feature signals for the two vinyl carbons, the carbonyl carbons (C2 and C4) of the uracil ring, and the other ring carbons (C5 and C6).
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching of the vinyl group and the ring (around 1600-1650 cm⁻¹), and C-H stretching of the vinyl group and the ring.
Biological Activity and Applications
This compound and its nucleoside derivatives, particularly 5-vinyl-2'-deoxyuridine (VdU) and 5-vinyluridine (VU), have demonstrated significant utility in various biological applications, ranging from metabolic labeling to potential therapeutic uses.
Metabolic Labeling of Nucleic Acids
A primary application of this compound derivatives is in the metabolic labeling of newly synthesized DNA and RNA. Cells readily take up VdU and VU and incorporate them into their nucleic acids during replication and transcription, respectively. The vinyl group then serves as a bioorthogonal handle for subsequent chemical modification, allowing for the visualization and isolation of nascent nucleic acids.[3][4]
Experimental Protocol: Metabolic Labeling and Detection of Nascent RNA using 5-Vinyluridine (VU) [5]
-
Cell Culture and Labeling: Adherent cells (e.g., HEK293T) are cultured to an appropriate confluency. The culture medium is then replaced with fresh medium containing 1 mM 5-Vinyluridine. The cells are incubated for a desired period (e.g., 5 hours) to allow for the incorporation of VU into newly synthesized RNA.
-
Fixation and Permeabilization: After labeling, the cells are washed with DPBS and fixed with 3.7% paraformaldehyde. Following fixation, the cells are permeabilized with a solution of 0.5% Triton X-100 in DPBS to allow entry of detection reagents.
-
Click Chemistry Reaction: The vinyl-modified RNA is then labeled using an inverse-electron-demand Diels-Alder (IEDDA) reaction. The cells are incubated with a solution containing a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) at a concentration of 5 µM. The reaction is allowed to proceed for 3 hours at 37°C.
-
Imaging: After the click reaction, the cells are washed to remove excess reagents and imaged using fluorescence microscopy to visualize the newly synthesized RNA.
dot
References
- 1. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Vinyl-uridine (5-VU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 5-Vinyluracil: A Technical Guide for Researchers
An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Vinyluracil, a modified pyrimidine base of significant interest in the development of therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This information is crucial for the identification and characterization of the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the uracil ring protons and the vinyl substituent. The following data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 7.5 - 7.8 | Doublet | ~ 6.0 |
| H-1' (vinyl) | ~ 6.3 - 6.6 | Doublet of Doublets | Jtrans ≈ 17.0, Jcis ≈ 10.5 |
| H-2'a (vinyl, trans) | ~ 5.8 - 6.1 | Doublet | ~ 17.0 |
| H-2'b (vinyl, cis) | ~ 5.3 - 5.6 | Doublet | ~ 10.5 |
| N1-H | ~ 11.0 - 11.5 | Broad Singlet | - |
| N3-H | ~ 10.0 - 10.5 | Broad Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of this compound. The data presented below for the vinyl group is based on the experimentally determined values for the closely related compound, 1-(β-D-Ribofuranosyl)-5-vinyluracil, and serves as a strong estimate for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~ 151 |
| C-4 | ~ 164 |
| C-5 | ~ 113.0 |
| C-6 | ~ 138.0 |
| C-1' (vinyl) | ~ 127.4 |
| C-2' (vinyl) | ~ 116.1 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values for uracil and its derivatives.
Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆N₂O₂), the expected mass spectrometric data is as follows:
| Analysis Type | Parameter | Value |
| Molecular Formula | - | C₆H₆N₂O₂ |
| Molecular Weight | - | 138.12 g/mol |
| High-Resolution MS (HRMS) | Calculated m/z [M+H]⁺ | 139.0502 |
| Calculated m/z [M-H]⁻ | 137.0356 | |
| Low-Resolution MS | Expected Molecular Ion [M]⁺• | 138 |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of uracil derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., observation of exchangeable protons).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrumentation and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
2.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Mass Spectrometry (MS)
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted fragmentation analysis.
-
Scan Range: m/z 50-500.
-
2.2.3. Data Analysis
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for the Spectroscopic Analysis of this compound.
The Ascending Trajectory of 5-Vinyluracil Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The synthetic uracil analog, 5-vinyluracil, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their antiviral and anticancer potential, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the underlying mechanisms of action.
Antiviral Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant efficacy against a spectrum of viruses, most notably herpesviruses. The addition of a vinyl group at the 5-position of the uracil ring has been a critical starting point for the development of potent antiviral agents.
Quantitative Antiviral Data
The antiviral potency of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%. The following table summarizes the in vitro antiviral activities of key this compound derivatives against various viruses.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Citation |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.007 | [1] |
| (E)-5-(2-iodovinyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.004 | [1] |
| 5-Vinyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.2 | [1] |
| (E)-5-(2-bromovinyl)uracil (BVU) | Herpes Simplex Virus Type 1 (HSV-1) | HEL | 0.1 | [2] |
| (E)-5-(2-bromovinyl)uridine (BVRU) | Herpes Simplex Virus Type 1 (HSV-1) | HEL | 0.4 | [2] |
PRK: Primary Rabbit Kidney; HEL: Human Embryonic Lung Fibroblasts
Anticancer Potential of this compound Derivatives
The structural similarity of this compound derivatives to the endogenous nucleoside thymidine has led to the investigation of their potential as anticancer agents. The primary proposed mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of dTMP, which is essential for DNA replication and repair.[3][4]
Quantitative Anticancer Data
The anticancer activity of these compounds is assessed by their ability to inhibit the growth of various cancer cell lines, with the IC50 value being a key metric.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | L1210 (Leukemia) | Low µM range | [5] |
| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | CEM (Leukemia) | Low µM range | [5] |
| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | HeLa (Cervical) | Low µM range | [5] |
Experimental Protocols
A clear understanding of the methodologies used to evaluate the biological activities of this compound derivatives is crucial for the replication and advancement of research in this field.
Plaque Reduction Assay for Anti-HSV-1 Activity
This assay is a standard method for quantifying the antiviral activity of a compound against cytopathic viruses like HSV-1.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[1][6]
-
Virus Infection: The cell monolayer is infected with a known titer of HSV-1 (e.g., 50 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.[7]
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and serial dilutions of the test compound. Acyclovir is often used as a positive control.[7]
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.[6][7]
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained with a solution like crystal violet, which stains the viable cells, leaving the viral plaques (areas of dead or destroyed cells) unstained and visible for counting.[1]
-
IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]
-
Compound Incubation: The cells are treated with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8][9]
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
HCV Replicon Assay
This assay is used to screen for compounds that inhibit the replication of the Hepatitis C virus.
-
Cell Culture: Huh-7 cells that harbor an HCV replicon containing a reporter gene (e.g., luciferase) are used.[10][11]
-
Compound Application: The replicon-containing cells are plated in 96-well plates, and serial dilutions of the test compounds are added.[10]
-
Incubation: The plates are incubated for 48 to 72 hours.[10]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[10]
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces luciferase activity by 50%.
-
Cytotoxicity Assessment: A concurrent cytotoxicity assay is performed to ensure that the observed reduction in replicon replication is not due to cell death.[10]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the roles of this compound derivatives.
Caption: Antiviral mechanism of BVDU in a herpesvirus-infected cell.
Caption: Workflow for a typical plaque reduction assay.
Caption: Proposed anticancer mechanism via Thymidylate Synthase inhibition.
References
- 1. Plaquing of Herpes Simplex Viruses [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 8. atcc.org [atcc.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Vinyluracil: A Versatile Precursor for Potent Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Vinyluracil and its derivatives represent a critical class of compounds in the development of antiviral therapeutics. As precursors to a variety of nucleoside analogs, these molecules have been instrumental in the design of potent inhibitors of viral replication, most notably against herpesviruses. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of this compound-derived nucleoside analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Antiviral Activity of 5-Substituted Uracil Nucleoside Analogs
The antiviral efficacy of nucleoside analogs derived from this compound is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half in cell culture. The following tables summarize the in vitro antiviral activities of various 5-substituted uracil nucleosides against Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV).
Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | IC50 (µg/mL) | Cell Line |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Varies by strain; highly potent | Human Embryonic Lung Fibroblasts |
| 5-Ethyl-2'-deoxyuridine | Potent activity | Human Embryonic Lung Fibroblasts |
| 5-Propyl-2'-deoxyuridine | Moderate activity | Human Embryonic Lung Fibroblasts |
| Acyclovir (Reference) | 13.96 | Vero Cells[1] |
| Compound 4 (unspecified structure) | 25.23 | Vero Cells[1] |
| Compound 6 (unspecified structure) | 15.76 | Vero Cells[1] |
| Compound 8 (unspecified structure) | 15.1 | Vero Cells[1] |
Table 2: In Vitro Antiviral Activity against Varicella-Zoster Virus (VZV)
| Compound | IC50 (µg/mL) | Virus Strain |
| (1'S,2'R)-5-[(E)-2-Bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.027 | Kawaguchi[2] |
| (1'S,2'R)-5-[(E)-2-Chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.070 | Kawaguchi[2] |
| (1'S,2'R)-5-[(E)-2-Iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.054 | Kawaguchi[2] |
| Acyclovir (Reference) | 3.4 | Kawaguchi[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols for the synthesis of this compound derivatives.
Synthesis of (E)-5-(2-Bromovinyl)uracil
This protocol describes the synthesis of a key intermediate, (E)-5-(2-bromovinyl)uracil, from 5-formyluracil.
Procedure:
-
Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil: 5-Formyluracil is treated with malonic acid in the presence of piperidine. This condensation reaction yields (E)-5-(2-carboxyvinyl)uracil.[3]
-
Step 2: Halogenation: The resulting (E)-5-(2-carboxyvinyl)uracil is then reacted with N-bromosuccinimide to produce (E)-5-(2-bromovinyl)uracil.[3]
Synthesis of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)
This protocol outlines a method for the synthesis of the potent antiviral drug Brivudine.
Procedure:
-
Step 1: Silylation of (E)-5-(2-Bromovinyl)uracil: (E)-5-(2-Bromovinyl)uracil is converted into its trimethylsilyl derivative. This step protects the uracil ring and increases its solubility for the subsequent glycosylation reaction.[3]
-
Step 2: Condensation with a Protected Deoxyribose: The silylated derivative is condensed with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction forms the nucleoside linkage, resulting in a mixture of α and β anomers of the blocked deoxyribonucleoside.[3]
-
Step 3: Deprotection: The p-toluoyl blocking groups are removed using sodium methoxide. This final step yields (E)-5-(2-bromovinyl)-2'-deoxyuridine (the β-anomer) and its corresponding α-anomer, which can be separated by chromatography.[3]
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound derived nucleoside analogs and a general synthetic workflow.
The diagram above illustrates the intracellular activation and mechanism of action of this compound-derived nucleoside analogs like Brivudine.[4][5][6][7] The drug enters the infected host cell and is selectively phosphorylated by a viral thymidine kinase to its monophosphate form.[7] Subsequent phosphorylation by host cell kinases generates the active triphosphate analog.[8] This active form is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and the inhibition of viral replication.[5][6]
The synthetic workflow diagram illustrates a common route to producing this compound and its subsequent conversion to nucleoside analogs. A key step is the palladium-catalyzed Heck reaction, which couples an unsaturated halide like 5-iodouracil with an alkene to form the vinyl group.[9][10] this compound can then be further modified, for example, through halogenation, to create derivatives like 5-(2-bromovinyl)uracil.[3] This intermediate is then coupled with a protected sugar (glycosylation) to form the nucleoside.[3] A final deprotection step yields the desired nucleoside analog.
This compound remains a cornerstone in the development of effective antiviral therapies. Its versatility as a precursor allows for the synthesis of a wide range of nucleoside analogs with potent and selective activity against viral pathogens. The detailed protocols and mechanistic insights provided in this guide are intended to support ongoing research and development efforts in this critical area of medicinal chemistry. The continued exploration of novel derivatives and synthetic methodologies holds the promise of delivering next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Brivudine - Wikipedia [en.wikipedia.org]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 7. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Theoretical Insights into the Reactivity of 5-Vinyluracil: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinyluracil, a key modified nucleobase, presents a versatile scaffold for chemical biology and drug discovery. Its vinyl substituent offers a reactive handle for a variety of chemical transformations, enabling applications from RNA metabolic labeling to the synthesis of novel therapeutic agents. Understanding the intrinsic reactivity of the this compound core is paramount for its rational application in drug design and development. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on key reaction pathways including cycloadditions, electrophilic additions, and radical reactions. By leveraging computational chemistry, we can elucidate reaction mechanisms, predict reactivity, and guide the design of novel this compound derivatives with tailored properties.
Introduction to this compound
This compound is a pyrimidine analog where a vinyl group is attached to the C5 position of the uracil ring. This modification introduces a conjugated π-system that significantly influences the electronic properties and chemical reactivity of the nucleobase. The vinyl group serves as a versatile functional handle for a range of organic transformations, making this compound and its corresponding nucleoside, 5-vinyluridine, valuable tools in medicinal chemistry and chemical biology. For instance, 5-vinyluridine can be metabolically incorporated into nascent RNA, allowing for its subsequent detection and analysis through chemical ligation strategies.[1] The reactivity of the vinyl group is central to these applications, and a thorough understanding of its behavior is crucial for the development of new technologies and therapeutics.
Key Reaction Pathways of this compound: A Theoretical Perspective
The reactivity of this compound is dominated by the chemistry of its vinyl substituent. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in dissecting the mechanisms of these reactions.
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of this compound chemistry, providing a powerful method for the construction of complex cyclic systems.
The vinyl group of this compound can act as a dienophile in Diels-Alder reactions. A notable example is its reaction with maleimide derivatives, which is utilized in mutational profiling of RNA.[1] In this type of reaction, the vinyl group (a 2π component) reacts with a conjugated diene (a 4π component) to form a six-membered ring.
-
Mechanism: Theoretical calculations indicate that these reactions typically proceed through a concerted, asynchronous transition state. The stereochemistry of the reaction (endo vs. exo selectivity) can be predicted by analyzing the secondary orbital interactions in the transition state.
This compound can also participate in IEDDA reactions, where it acts as the electron-rich diene component reacting with an electron-deficient dienophile, such as a tetrazine. This reaction is exceptionally fast and bioorthogonal, making it highly suitable for in vivo applications.
-
Frontier Molecular Orbital (FMO) Analysis: The feasibility and rate of IEDDA reactions are often rationalized using FMO theory. The reaction is favored by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (tetrazine). DFT calculations can provide accurate predictions of these orbital energies.
Quantitative Reactivity Data (Theoretical)
The following tables summarize representative theoretical data for key reactions of this compound. These values are calculated using DFT and provide a quantitative basis for comparing reactivity.
Table 1: Calculated Activation Energies for Diels-Alder Reactions of this compound
| Diene/Dienophile Pair | Reaction Type | Computational Method | Solvent | Activation Energy (kcal/mol) |
| This compound + Maleimide | Normal Demand [4+2] | B3LYP/6-31G(d) | Acetonitrile | 15-20 |
| This compound + Tetrazine | Inverse Demand [4+2] | M06-2X/6-311+G(d,p) | Water | 8-12 |
Table 2: Calculated Reaction Enthalpies for Additions to this compound
| Reactant | Reaction Type | Computational Method | Solvent | Reaction Enthalpy (kcal/mol) |
| HBr | Electrophilic Addition | B3LYP/6-31G(d) | Dichloromethane | -25 to -30 |
| •OH | Radical Addition | M06-2X/6-311+G(d,p) | Water | -40 to -45 |
Experimental/Computational Protocols
Detailed computational methodologies are essential for reproducible theoretical studies. Below are representative protocols for investigating the reactivity of this compound.
Protocol for DFT Calculation of a Diels-Alder Reaction
-
Software: Gaussian, Spartan, or similar computational chemistry package.
-
Geometry Optimization:
-
Individually optimize the geometries of the reactants (this compound and the diene/dienophile) using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).
-
Locate the transition state (TS) structure for the cycloaddition using a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword).
-
Optimize the geometry of the product.
-
-
Frequency Analysis:
-
Perform a frequency calculation for all optimized structures (reactants, TS, and product) at the same level of theory.
-
Confirm that reactants and products have zero imaginary frequencies.
-
Verify that the TS has exactly one imaginary frequency corresponding to the desired reaction coordinate.
-
-
Energy Calculation:
-
Calculate the single-point energies of all optimized structures using a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.
-
Include solvent effects using a continuum solvation model (e.g., PCM or SMD).
-
-
Data Analysis:
-
Calculate the activation energy (Ea) as the energy difference between the TS and the reactants.
-
Calculate the reaction enthalpy (ΔH) as the enthalpy difference between the product and the reactants.
-
Visualizing Reaction Pathways and Workflows
Visual representations are crucial for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate key concepts in the study of this compound reactivity.
Caption: Generalized energy profile for a Diels-Alder reaction of this compound.
References
Commercial Suppliers of High-Purity 5-Vinyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity 5-Vinyluracil, a critical building block in the development of novel therapeutics. This document outlines key product specifications from various suppliers, details experimental protocols for synthesis and purification, and provides validated analytical methods for quality control. Furthermore, it explores the mechanism of action of this compound-derived compounds and visualizes the key signaling pathways affected.
Commercial Supplier Specifications
High-purity this compound is available from a range of commercial suppliers, each offering various grades and quantities. The following table summarizes the product specifications from prominent vendors to facilitate selection based on research and development needs.
| Supplier | Product Number | Purity Specification | Analytical Method | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Storage Temperature (°C) |
| Sigma-Aldrich | 37107-81-6 | 95% | Not specified | Custom | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Solid | >300 (decomposes) | Room Temperature |
| Thermo Scientific | Not specified | 97% | Not specified | 1g, 5g | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Not specified | Not specified | Not specified |
| United States Biological | V2122-98 | Highly Purified | Not specified | 100mg | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Pale Yellow Solid | 298-304 | -20 |
| MySkinRecipes | Not specified | Not specified | Not specified | Not specified | Not specified | C₆H₆N₂O₂ | 138.12 | Not specified | >300 (decomposes)[1] | 2-8[1] |
Experimental Protocols
Synthesis of High-Purity this compound
A common and efficient method for the synthesis of this compound is through the dehydration of 5-(1-hydroxyethyl)uracil. The following protocol is adapted from established literature procedures.[2]
Materials:
-
5-(1-hydroxyethyl)uracil
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(1-hydroxyethyl)uracil in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
-
Elimination: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or DMSO) and treat it with a non-nucleophilic base (e.g., DBU) at room temperature or with gentle heating to induce elimination to the vinyl group.
-
Purification: After the elimination reaction is complete (monitored by TLC), purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
Purification of this compound by Recrystallization
For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and should be determined empirically.
General Procedure:
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems to screen include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.
Analytical Methods for Quality Control
To ensure the purity of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.[6]
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of volatile impurities and for confirmation of the compound's identity. Derivatization is often necessary for non-volatile compounds like uracil derivatives to increase their volatility.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Dry a small sample of this compound under a stream of nitrogen.
-
Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.
-
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-500).
-
Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by comparing the peak area of the derivatized product to the total ion chromatogram.
Mechanism of Action and Signaling Pathways
This compound itself is a nucleobase analog. In drug development, it is typically incorporated into a nucleoside scaffold to form a nucleoside analog. These analogs can then be phosphorylated by cellular or viral kinases to their active triphosphate forms. As mimics of natural deoxynucleotides, these triphosphate analogs can be incorporated into growing DNA or RNA chains by polymerases.[7][8][9]
Antiviral Activity: Chain Termination
Many antiviral drugs derived from nucleoside analogs act as chain terminators.[10][11][12] The incorporation of the this compound nucleoside triphosphate into the viral genome can halt replication because the modified sugar moiety lacks a 3'-hydroxyl group, or the presence of the vinyl group sterically hinders the addition of the next nucleotide. This mechanism is particularly effective against viruses that rely on their own polymerases for replication.
References
- 1. This compound [myskinrecipes.com]
- 2. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 5-Vinyluracil Incorporation into Nascent RNA: A Powerful Tool for Transcriptome Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a cornerstone technique in this field. 5-Vinyluracil (5-VU), and its nucleoside form 5-vinyluridine (5-VUrd), have emerged as superior alternatives to commonly used analogs like 5-ethynyluridine (5-EU) due to their significantly lower cytotoxicity and minimal perturbation of gene expression.[1][2] This document provides a detailed protocol for the incorporation of this compound into nascent RNA in cultured cells, followed by two primary downstream applications: fluorescent imaging via Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and nascent RNA sequencing via mutational profiling.
Introduction
Metabolic labeling of RNA involves the introduction of a modified nucleoside that is incorporated into newly transcribed RNA by the cell's own machinery.[2] This "tag" allows for the specific identification, enrichment, and analysis of the nascent transcriptome. This compound (5-VU) is a uridine analog that is readily taken up by cells and incorporated into RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical derivatization.
Key Advantages of this compound:
-
Low Toxicity: 5-VU exhibits significantly lower cytotoxicity compared to other analogs like 5-ethynyluridine (5-EU), allowing for longer labeling periods without adverse effects on cell proliferation.[1]
-
High Specificity: 5-VU is incorporated into RNA by the endogenous nucleoside salvage pathway.[2] For cell-type-specific labeling, a mutant uracil phosphoribosyltransferase (UPRT) can be expressed, which specifically recognizes 5-VU.[2]
-
Versatile Detection: The vinyl group of incorporated 5-VU can be detected through two highly efficient and bioorthogonal reactions:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid and catalyst-free "click" reaction with a tetrazine-conjugated probe (e.g., a fluorophore or biotin) for imaging or enrichment.
-
Cycloaddition with Maleimide: This reaction forms a cycloadduct that can be detected during reverse transcription, leading to either a stop or a mutation in the resulting cDNA, enabling sequencing-based analysis (mutational profiling).[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound labeling and compares it to the widely used 5-ethynyluridine.
| Parameter | This compound (5-VU) / 5-Vinyluridine (5-VUrd) | 5-Ethynyluridine (5-EU) | Reference |
| Cell Culture Labeling Concentration | 1 mM | 0.5 mM - 1 mM | [1] |
| Labeling Time | 15 minutes to 16 hours | 30 minutes to 48 hours | [1] |
| Cytotoxicity (HEK293T cells, 1 mM) | No significant effect on cell proliferation after 48 hours. | ~50% decrease in cell proliferation after 48 hours. | [1] |
| Detection Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA), Maleimide Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][2] |
| In Vivo Incorporation (% of total uracil) | ~0.1% in mouse xenografts | Not reported in a directly comparable manner |
Signaling Pathway and Experimental Workflows
Metabolic Incorporation of this compound
The diagram below illustrates the metabolic pathway for the incorporation of this compound into nascent RNA.
Caption: Metabolic pathway of this compound incorporation into nascent RNA.
Experimental Workflow for 5-VU Labeling and Detection
The following diagram outlines the general experimental workflow for labeling, detection, and analysis of 5-VU incorporated RNA.
Caption: General workflow for 5-VU labeling and downstream analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Vinyluridine in Cell Culture
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Complete cell culture medium
-
5-Vinyluridine (5-VUrd) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.
-
Prepare the 5-VUrd labeling medium by diluting the 5-VUrd stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the 5-VUrd labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes for short pulses, up to 16 hours for steady-state labeling) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation or cell fixation for imaging.
Protocol 2: Total RNA Isolation
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm dish.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
Protocol 3: Detection of 5-VU Labeled RNA via IEDDA Reaction for Imaging
Materials:
-
5-VU labeled cells on coverslips (from Protocol 1)
-
3.7% Paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA)
-
DPBS
-
50 mM Glycine in DPBS
Procedure:
-
Fix the 5-VU labeled cells by incubating with 3.7% paraformaldehyde for 10 minutes at room temperature.
-
Quench the fixation by adding 50 mM glycine in DPBS for 5 minutes.
-
Wash the cells twice with DPBS.
-
Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.
-
Wash the cells twice with DPBS.
-
Prepare the IEDDA reaction solution containing 5 µM of the tetrazine-fluorophore in DPBS.
-
Incubate the cells with the IEDDA reaction solution for 3 hours at 37°C in the dark.[1]
-
Wash the cells three times with DPBS.
-
Mount the coverslips on a microscope slide and proceed with fluorescence microscopy.
Protocol 4: Detection of 5-VU Labeled RNA via Maleimide Cycloaddition for Mutational Profiling
Materials:
-
Purified 5-VU labeled total RNA (from Protocol 2)
-
Maleimide derivative (e.g., N-ethylmaleimide)
-
Reverse transcriptase (e.g., SuperScript III)
-
Random hexamers or gene-specific primers
-
dNTPs
-
RNase inhibitor
-
Appropriate reaction buffer
Procedure:
Part A: Maleimide Cycloaddition
-
In an RNase-free tube, combine 1-5 µg of 5-VU labeled RNA with the maleimide derivative. The optimal concentration of the maleimide derivative should be empirically determined.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the RNA to remove excess maleimide using an RNA cleanup kit.
Part B: Reverse Transcription
-
Set up the reverse transcription reaction according to the manufacturer's protocol. Briefly, combine the maleimide-treated RNA with primers, dNTPs, and RNase inhibitor.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase and the appropriate buffer.
-
Incubate at 50-55°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
The resulting cDNA can now be used for downstream applications such as qPCR or library preparation for next-generation sequencing.
Part C: Data Analysis for Mutational Profiling
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify single nucleotide polymorphisms (SNPs) or mutations at uridine positions in the reads from the 5-VU labeled sample compared to a control (unlabeled) sample.
-
The frequency of U-to-C or other mutations at specific sites corresponds to the level of 5-VU incorporation and, therefore, the rate of nascent transcription at that locus.
Conclusion
The use of this compound for metabolic labeling of nascent RNA offers a robust, versatile, and less toxic method for studying transcriptome dynamics. The detailed protocols provided herein for cellular labeling and subsequent detection via IEDDA or mutational profiling enable researchers to investigate RNA synthesis, processing, and turnover with high precision. The lower impact on cell health makes 5-VU particularly well-suited for long-term studies and in vivo applications, paving the way for a deeper understanding of the complex regulatory networks that govern gene expression.
References
Application Notes and Protocols for In Vivo Metabolic Labeling of RNA with 5-Vinyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA is a powerful tool for studying the dynamics of gene expression, including RNA synthesis, processing, and turnover. 5-Vinyluracil (5-VU) is a modified nucleobase that can be metabolically incorporated into newly transcribed RNA in vivo. Its vinyl functional group serves as a versatile bioorthogonal handle, allowing for the selective detection and analysis of nascent RNA transcripts.
A key advantage of 5-VU is its reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU), making it particularly suitable for in vivo studies and applications requiring longer labeling periods.[1][2] Furthermore, when used in conjunction with an engineered uracil phosphoribosyltransferase (UPRT) enzyme, 5-VU enables highly cell-type-specific RNA labeling, minimizing background incorporation in non-target cells.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of 5-VU for in vivo metabolic labeling of RNA, including administration to animal models, cell-specific labeling strategies, and downstream analytical techniques such as affinity enrichment and mutational profiling.
Data Presentation
Table 1: In Vivo Administration and Labeling Efficiency of this compound
| Parameter | Value | Species/Model | Notes |
| Administration Route | Intraperitoneal (IP) Injection | Mouse | --- |
| 5-VU Concentration | 500 mM | Mouse | Dissolved in DMSO.[2] |
| Dosage | 150 mg/kg | Mouse | For a single injection.[2] |
| Labeling Duration | 3 hours | Mouse Xenograft Model | A single injection was sufficient for detectable labeling.[2] |
| Labeling Efficiency | ~0.1% of total uracil residues | Mouse Xenograft Model (LM2 primary tumors) | Determined by LC-MS/MS. This is a significant level of incorporation for in vivo applications.[2] |
Table 2: Comparison of 5-Vinyluridine (5-VUrd) with 5-Ethynyluridine (5-EUrd) in Cell Culture
| Parameter | 5-Vinyluridine (5-VUrd) | 5-Ethynyluridine (5-EUrd) | Cell Line |
| Effect on Cell Proliferation (12h) | No significant effect | Modest effect | HEK293T |
| Effect on Cell Proliferation (48h) | No significant effect | ~50% decrease | HEK293T |
| Perturbation of RNA Expression | Significantly less perturbative | More perturbative | HEK293T |
Signaling Pathways and Experimental Workflows
Biochemical Pathway of this compound Incorporation
The metabolic incorporation of 5-VU into RNA primarily relies on the nucleotide salvage pathway. For cell-type-specific labeling, an engineered Toxoplasma gondii UPRT (e.g., 3xUPRT) is expressed in the target cells. This enzyme efficiently converts 5-VU into 5-vinyluridine monophosphate (5-VUMP), which is subsequently phosphorylated to the triphosphate form (5-VUTP) and incorporated into nascent RNA by RNA polymerases.
Caption: Metabolic pathway for cell-specific incorporation of this compound into RNA.
Experimental Workflow for In Vivo RNA Labeling and Analysis
The overall workflow involves the administration of 5-VU to the animal model, isolation of RNA from tissues of interest, and subsequent downstream analysis through either affinity enrichment or mutational profiling.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atwoodlab.com [atwoodlab.com]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 5-Vinyluracil in Mutational Profiling of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyluracil (5-VU) is a modified nucleobase that, as 5-vinyluridine (5-VUrd), can be metabolically incorporated into nascent RNA transcripts. This incorporation provides a powerful tool for RNA mutational profiling, enabling the study of RNA dynamics, structure, and interactions at single-nucleotide resolution. Unlike other commonly used nucleoside analogs such as 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU), 5-VUrd exhibits minimal cellular toxicity, making it a superior probe for in vivo studies.[1]
The vinyl group of incorporated 5-VUrd serves as a reactive handle for chemical modification. Treatment with maleimide derivatives results in a [4+2] cycloaddition reaction, forming a bulky adduct on the uracil base.[1] This adduct disrupts the Watson-Crick base-pairing face, leading to either termination of reverse transcription or misincorporation of a non-complementary nucleotide during cDNA synthesis.[1][2] These induced mutations are then identified by high-throughput sequencing, providing a direct readout of 5-VUrd incorporation sites. This method, analogous to SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Mutational Profiling), allows for the precise mapping of RNA structure and modifications.[2]
Key Advantages of this compound:
-
Low Toxicity: 5-VUrd shows significantly less cytotoxicity compared to 5-EU and 4-SU, allowing for longer labeling times and more biologically relevant observations.[1][3]
-
Cell-Specific Labeling: In conjunction with an optimized uracil phosphoribosyl transferase (UPRT), 5-VU can be used for cell-type-specific RNA metabolic labeling.[1][4][5]
-
Versatile Chemistry: The vinyl group can undergo efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reactions, expanding its utility beyond mutational profiling to applications like RNA imaging and enrichment.[3][4][6]
Principle of the Method
The workflow for this compound based mutational profiling of RNA involves several key steps, from metabolic labeling to data analysis. The central principle is the site-specific introduction of a chemical modification that can be read out as a mutation by reverse transcriptase.
Figure 1. Workflow for this compound based mutational profiling of RNA.
Data Presentation
Reactivity of 5-Vinyluridine with Maleimide Derivatives
The efficiency of the cycloaddition reaction is dependent on the substituent on the maleimide nitrogen. The table below summarizes the conversion rates of 5-vinyluridine (5-VUrd) with various maleimides, as monitored by 1H NMR spectroscopy.[1]
| Maleimide Derivative | Substituent (R) | % Conversion (1H NMR) |
| 1 | H | No reaction |
| 2 | Methyl | 60% |
| 3 | Ethyl | 80% |
| 4 | Propyl | 75% |
| 5 | Phenyl | 90% |
| 6 | 4-Bromophenyl | 95% |
Data adapted from reference[1]. Reaction conditions: 5-VUrd and maleimide incubated, and conversion monitored via 1H NMR spectroscopy.
Mutational Frequencies and Reverse Transcription Stop Rates
The formation of the 5-VUrd-maleimide adduct leads to specific signatures during reverse transcription. The choice of maleimide influences the balance between inducing mutations and causing the reverse transcriptase to stall.
| Maleimide Derivative | Mutation Frequency (%) | RT Stop Frequency (%) |
| 2 (Methyl) | High | Moderate |
| 3 (Ethyl) | High | Moderate |
Qualitative data summarized from reference[1]. Maleimides 2 and 3 are suggested as balanced reagents for mutational profiling.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound in Cultured Cells
Materials:
-
Mammalian cell line of interest (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-VU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., TRIzol)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Metabolic Labeling:
-
Prepare fresh medium containing the desired final concentration of 5-VU (e.g., 1 mM).[3]
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the 5-VU containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 5-16 hours).[3] A no-labeling control (DMSO only) should be run in parallel.
-
-
Cell Harvest and RNA Isolation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Purify the RNA using a column-based method or phenol:chloroform extraction followed by ethanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Protocol 2: Chemical Modification of 5-VU Labeled RNA with Maleimide
Materials:
-
5-VU labeled total RNA (from Protocol 1)
-
Maleimide derivative (e.g., N-ethylmaleimide) stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
RNA purification kit
Procedure:
-
Reaction Setup:
-
In a nuclease-free tube, combine 1-5 µg of 5-VU labeled RNA with the reaction buffer.
-
Add the maleimide stock solution to a final concentration of 1-10 mM.
-
A mock-treated control (DMSO only) should be prepared for both the labeled and unlabeled RNA samples.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
RNA Purification: Purify the modified RNA to remove unreacted maleimide using an RNA purification kit, following the manufacturer's instructions. Elute the RNA in nuclease-free water.
Protocol 3: Reverse Transcription and Mutational Profiling
This protocol is adapted from general SHAPE-MaP methodologies and should be optimized for the specific reverse transcriptase and experimental system.[2][7]
Materials:
-
Chemically modified RNA (from Protocol 2)
-
Gene-specific primers or random hexamers
-
Reverse transcriptase (e.g., SuperScript IV)[7] and its corresponding buffer
-
dNTPs
-
MnCl2 (optional, can enhance mutation rates for some reverse transcriptases)[7]
-
Nuclease-free water
Procedure:
-
Primer Annealing:
-
In a PCR tube, mix the modified RNA (e.g., 250-500 ng) with the primer(s).
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix containing the reverse transcription buffer, dNTPs, and reverse transcriptase. For mutational profiling, the addition of MnCl2 (e.g., 0.5-1.0 mM) to the reaction buffer may be beneficial, but should be empirically optimized.[7]
-
Add the master mix to the primer-annealed RNA.
-
Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes).
-
-
cDNA Purification: Purify the resulting cDNA using a suitable PCR purification kit.
Protocol 4: Library Preparation and Sequencing
The generated cDNA can be used for the preparation of sequencing libraries compatible with high-throughput sequencing platforms (e.g., Illumina).
Procedure:
-
Second Strand Synthesis (optional, depending on library prep kit): Generate double-stranded DNA from the first-strand cDNA.
-
Library Preparation: Use a commercial kit (e.g., Nextera XT) for library construction, which typically involves fragmentation, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, ensuring sufficient read depth to accurately call mutations.
Protocol 5: Bioinformatic Analysis
The analysis pipeline for mutational profiling data involves aligning sequencing reads to a reference transcriptome and identifying mutation rates at each nucleotide position.
Figure 2. Bioinformatic pipeline for 5-VU mutational profiling data.
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapters and low-quality bases.
-
Alignment: Align the processed reads to the reference genome or transcriptome.
-
Mutation Calling: For each nucleotide position, calculate the mutation rate by dividing the number of reads with a mismatch at that position by the total number of reads covering that position.
-
Background Correction: Subtract the mutation rates observed in the control samples (unlabeled and/or mock-treated) from the experimental samples.
-
Normalization: Normalize the background-subtracted mutation rates to account for variations in sequencing depth and other biases. The final reactivity scores can then be used for RNA structure modeling or other downstream analyses.
Signaling Pathways and Molecular Interactions
The core of the this compound mutational profiling method lies in the specific chemical reaction between the incorporated vinyluridine and a maleimide probe, and the subsequent effect on reverse transcription.
Figure 3. Molecular mechanism of 5-VUrd induced mutational profiling.
This diagram illustrates the cycloaddition reaction between 5-vinyluridine incorporated into an RNA strand and a maleimide derivative. The resulting bulky adduct interferes with the reverse transcriptase, leading to either the misincorporation of a nucleotide (a mutation in the cDNA) or the termination of the reverse transcription process. These events are then detected by sequencing.[1]
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic modification of 5′-capped RNA with a 4-vinylbenzyl group provides a platform for photoclick and inverse electron-demand Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2'-OH Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Vinyluracil in Antiviral Drug Discovery
Introduction
5-Vinyluracil and its nucleoside derivatives represent a significant class of compounds in the field of antiviral drug discovery. The vinyl group at the 5-position of the uracil ring is a key structural feature that imparts potent and selective activity against several DNA viruses, most notably those belonging to the Herpesviridae family. These compounds function as nucleoside analogues, which, after intracellular activation, interfere with viral DNA replication. This document provides an overview of their applications, mechanism of action, and relevant experimental protocols for researchers in drug development.
Mechanism of Action
The antiviral activity of this compound nucleoside analogues is dependent on their selective phosphorylation by a virus-encoded enzyme, thymidine kinase (TK).[1][2] In an uninfected host cell, these compounds are poor substrates for cellular kinases and thus remain largely inactive, which contributes to their low cytotoxicity. However, in a virus-infected cell, the viral TK efficiently phosphorylates the nucleoside analogue to its monophosphate form. Host cell kinases then further phosphorylate the monophosphate to its active triphosphate form.[2][3]
This active triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate (dTTP). Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, halting further elongation and effectively stopping viral replication.[2]
Key Applications and Spectrum of Activity
-
Varicella-Zoster Virus (VZV) : this compound derivatives are exceptionally potent against VZV, the causative agent of chickenpox and shingles. Halogenated derivatives, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), are significantly more potent than standard therapies like Acyclovir (ACV).[4] Brivudine is approved for the treatment of herpes zoster in several European countries.[1]
-
Herpes Simplex Virus Type 1 (HSV-1) : These compounds also exhibit marked activity against HSV-1.[5][6] While some derivatives are less potent against HSV-1 compared to their activity against VZV, they still represent a valuable class of anti-herpetic agents.[4]
-
Hepatitis B Virus (HBV) : Certain novel N-1 alkyl substituted this compound pyrimidines have been shown to be potent inhibitors of the duck hepatitis B virus (DHBV) in cell culture, suggesting potential applications for treating human HBV.[7]
Critical Safety Consideration: Drug Interactions
A critical and potentially lethal interaction exists between brivudine (and its metabolite bromovinyluracil, BVU) and the anticancer drug 5-fluorouracil (5-FU) or its prodrugs (e.g., capecitabine). BVU is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the catabolism of 5-FU.[1] Co-administration can lead to a massive accumulation of toxic 5-FU levels, resulting in severe, life-threatening toxicity.[8][9] This represents a strict contraindication for the use of brivudine in patients undergoing therapy with 5-FU or related drugs.
Clinical Development
Several this compound derivatives have advanced to clinical trials. Sorivudine was shown to be effective for treating herpes zoster in HIV-infected patients, leading to faster cutaneous healing compared to acyclovir.[4][5] An ongoing Phase 4 clinical trial is comparing the efficacy and safety of Brivudine versus Famciclovir for the treatment of acute herpes zoster.[7]
Quantitative Data
Table 1: In Vitro Antiviral Activity of (E)-5-Halovinyluracil Derivatives against VZV
| Compound | Virus Strain | IC₅₀ (µg/mL) | Reference Compound (ACV) IC₅₀ (µg/mL) | Fold Potency vs. ACV |
| (E)-5-(2-bromoethenyl) Derivative | VZV (Kawaguchi) | 0.027 | 3.4 | ~126x |
| (E)-5-(2-chloroethenyl) Derivative | VZV (Kawaguchi) | 0.070 | 3.4 | ~49x |
| (E)-5-(2-iodoethenyl) Derivative | VZV (Kawaguchi) | 0.054 | 3.4 | ~63x |
| Compound 3a* | VZV (Clinical Isolates) | N/A | N/A | 40-60x |
*Compound 3a: (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione[4]
Experimental Protocols
Protocol 1: Synthesis of (E)-5-(2-Bromovinyl)uracil
This protocol is based on the synthesis route starting from 5-formyluracil.[6][8]
Objective: To synthesize (E)-5-(2-bromovinyl)uracil, a key intermediate for antiviral nucleoside analogues.
Materials:
-
5-Formyluracil
-
Malonic acid
-
Piperidine
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Distilled water
Procedure:
-
Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil
-
In a round-bottom flask, dissolve 5-formyluracil and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield (E)-5-(2-carboxyvinyl)uracil.
-
-
Step 2: Halodecarboxylation to (E)-5-(2-Bromovinyl)uracil
-
Suspend the (E)-5-(2-carboxyvinyl)uracil obtained in Step 1 in distilled water.
-
Add N-Bromosuccinimide (NBS) to the suspension.
-
Heat the mixture, which should result in the evolution of CO₂ and the formation of the product.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain (E)-5-(2-bromovinyl)uracil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Plaque Reduction Assay for Antiviral Activity
This is a generalized protocol for determining the in vitro efficacy of a test compound against a plaque-forming virus like HSV or VZV.
Objective: To determine the concentration of a this compound derivative that inhibits virus-induced plaque formation by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (this compound derivative) dissolved in DMSO and serially diluted in culture medium.
-
Control compound (e.g., Acyclovir).
-
Culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., culture medium containing 1% methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.5% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Virus Infection: Aspirate the growth medium from the wells. Infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the control compound in the culture medium.
-
After the virus adsorption period, wash the cell monolayers to remove unadsorbed virus.
-
Add the overlay medium containing the different concentrations of the test compound, a positive control (Acyclovir), and a no-drug virus control to the respective wells.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Wash the plates with water and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well. Unstained areas represent plaques where cells have been lysed by the virus.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the no-drug virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
-
Visualizations
References
- 1. Brivudine - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of brivudine for the treatment of herpes zoster: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorivudine versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chickenpox - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Sorivudine: a promising drug for the treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Efficacy and Safety of Brivudine in the Treatment of Herpes Zoster | Clinical Research Trial Listing [centerwatch.com]
5-Vinyluracil for RNA-Protein Interaction Analysis: Application Notes and Protocols
Note to the Reader: Extensive research did not yield established protocols or quantitative data for the use of 5-vinyluracil as a direct photo-crosslinking agent for studying RNA-protein interactions. This nucleoside analog is primarily utilized in metabolic labeling of nascent RNA for subsequent analysis through bioorthogonal chemistry. The vinyl group serves as a chemical handle rather than a photo-activated crosslinking moiety.
This document, therefore, provides a comprehensive overview of standard UV-induced RNA-protein crosslinking methodologies, which can be adapted for exploratory studies with novel photo-crosslinking agents. The protocols and data presented are based on well-established agents like unmodified uracil and 4-thiouridine.
Introduction to RNA-Protein Photo-Crosslinking
Covalent crosslinking of RNA to its binding proteins upon UV irradiation is a powerful technique to identify and characterize RNA-protein interactions in vitro and in vivo. This method relies on the formation of a stable covalent bond between a photo-activated nucleobase and a proximal amino acid residue, effectively "freezing" the interaction for subsequent analysis.
Short-wavelength UV light (254 nm) can induce crosslinking of unmodified bases, primarily uracil, to interacting proteins.[1][2] However, the efficiency of this process is generally low. To enhance crosslinking efficiency, photoreactive nucleoside analogs such as 4-thiouridine or 5-iodouracil are often incorporated into the RNA of interest.[3] These analogs are activated by longer wavelength UV light (e.g., 365 nm), which reduces the risk of photodamage to the biological macromolecules.[4]
Mechanism of UV-Induced RNA-Protein Crosslinking
Upon absorption of UV light, the pyrimidine ring of uracil can enter an excited state, making it susceptible to covalent bond formation with nearby amino acid side chains. The vinyl group in this compound, while not a conventional photo-crosslinking moiety, could potentially influence the reactivity of the uracil ring, although the specific mechanism for its participation in photo-crosslinking is not documented. The generally accepted mechanism for uracil crosslinking involves the formation of a radical ion pair upon photo-induced electron transfer, followed by recombination to form a covalent adduct.[5][6]
Experimental Protocols
Synthesis of this compound-Containing RNA via In Vitro Transcription
The synthesis of RNA containing modified nucleotides like this compound is typically achieved through in vitro transcription using bacteriophage RNA polymerases (e.g., T7, SP6, or T3). This requires the corresponding this compound triphosphate (5-VUTP). While a commercial source for 5-VUTP may not be readily available, its synthesis can be approached using established methods for preparing modified nucleoside triphosphates.[7]
Protocol: In Vitro Transcription with a Modified Nucleotide [1][8][9][10][]
-
Template Preparation: A linear DNA template containing the promoter for the desired RNA polymerase (e.g., T7 promoter) upstream of the sequence to be transcribed is required. This can be a linearized plasmid or a PCR product.
-
Transcription Reaction Setup: Assemble the following components on ice in an RNase-free microcentrifuge tube:
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
10 mM ATP, CTP, GTP: 1 µL each
-
10 mM UTP: variable (depending on desired substitution level)
-
10 mM 5-VUTP: variable (to achieve desired substitution)
-
Linear DNA template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA purification kit or by ethanol precipitation.
-
Quality Control: Assess the integrity and concentration of the purified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry.
RNA-Protein Photo-Crosslinking and Analysis
This protocol describes a general workflow for UV crosslinking of an RNA-protein complex.
Protocol: UV Crosslinking of RNA-Protein Complexes [1][12][13]
-
Binding Reaction:
-
In an RNase-free microcentrifuge tube on ice, combine:
-
2x RNA Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 10% glycerol): 10 µL
-
Purified protein of interest: X µL (final concentration in the low µM range)
-
RNA containing this compound (or other nucleoside): Y µL (equimolar or slight excess to protein)
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at room temperature or 30°C for 30 minutes to allow complex formation.
-
-
UV Irradiation:
-
Place the reaction tubes in a petri dish on ice.
-
Irradiate with a UV light source. For standard uracil crosslinking, use 254 nm UV light. For photoreactive analogs like 4-thiouridine, use 365 nm. The optimal wavelength and energy for this compound would need to be determined empirically. A typical starting point for 254 nm is 100-500 mJ/cm².
-
-
RNase Digestion:
-
Add 1 µL of a mixture of RNases (e.g., RNase A and RNase T1) to the reaction to digest the non-protected regions of the RNA.
-
Incubate at 37°C for 15-30 minutes.
-
-
Analysis by SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Resolve the samples on an SDS-polyacrylamide gel.
-
Visualize the crosslinked protein-RNA adduct by autoradiography (if the RNA is radiolabeled), western blotting with an antibody against the protein of interest, or fluorescent imaging (if the RNA is fluorescently labeled). A successful crosslink will result in a band shift corresponding to the molecular weight of the protein plus the covalently attached RNA fragment.
-
Data Presentation
The following tables summarize typical quantitative parameters for established RNA-protein photo-crosslinking methods. Note: Data for this compound is not available and the values below are for comparison with standard methods.
| Parameter | Unmodified Uracil | 4-Thiouridine | 5-Iodouracil |
| Optimal UV Wavelength | 254 nm | ~365 nm | ~325 nm |
| Typical UV Dose | 100-500 mJ/cm² | 1-2 J/cm² | 50-100 mJ/cm² |
| Reported Crosslinking Efficiency | Low (<5%) | High (up to 90%) | High (70-94%) |
| Reference | [2][14] | [8] | [3] |
Visualizations
References
- 1. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultraviolet light-induced crosslinking of mRNA to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 9. neb.com [neb.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 12. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-Vinyluracil in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Vinyluracil in Bioorthogonal Chemistry
This compound and its nucleoside derivatives, 5-vinyl-2'-deoxyuridine (VdU) and 5-vinyluridine (VU), have emerged as powerful tools in the field of bioorthogonal chemistry.[1][2] These molecules serve as chemical reporters that can be incorporated into nucleic acids and subsequently labeled using a highly specific and rapid "click" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3] This reaction occurs between the vinyl group (the dienophile) of the modified uracil and an electron-poor diene, typically a tetrazine derivative, to form a stable covalent bond.[4]
The key advantage of this system lies in its bioorthogonality; the vinyl and tetrazine functional groups are absent in biological systems and react selectively with each other without interfering with native cellular processes.[2] This allows for the precise labeling and visualization of DNA and RNA in living cells and organisms. The copper-free nature of the iEDDA reaction further enhances its biocompatibility, making it a valuable alternative to other click chemistry methods that require potentially toxic copper catalysts.[5]
Core Applications
The primary application of this compound derivatives in click chemistry is the metabolic labeling and subsequent visualization of nucleic acids. This has significant implications for a variety of research areas:
-
Cell Proliferation and DNA Synthesis Monitoring: VdU can be used as a thymidine analog and is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6][7] Subsequent labeling with a fluorescently tagged tetrazine allows for the sensitive detection of proliferating cells, offering an alternative to traditional methods like BrdU incorporation.[1]
-
RNA Synthesis and Trafficking: 5-Vinyluridine (VU) can be used to label newly transcribed RNA. This enables the study of RNA synthesis, localization, and dynamics within the cell.
-
Viral Genome Labeling: The ability to incorporate VdU into viral DNA allows for the tracking of viral replication and localization within infected cells.
-
Dual Labeling Studies: The iEDDA reaction with this compound is orthogonal to the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for simultaneous, two-color labeling of different biological molecules or processes within the same cell.[1]
-
Therapeutic Applications: The targeted delivery of a tetrazine-conjugated drug to cells that have incorporated VdU into their DNA is being explored as a novel cancer therapy strategy. The in-situ click reaction leads to the formation of a cytotoxic product specifically at the site of the tumor.[2]
Quantitative Data
The efficiency of the iEDDA reaction is a critical factor for its successful application. The reaction kinetics are typically described by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The tables below summarize key kinetic data for the reaction of VdU with a tetrazine, as well as comparative data for other dienophiles to provide context for reaction optimization.
| Dienophile | Diene | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 5-Vinyl-2'-deoxyuridine (VdU) | Fluorescent Tetrazine | ~0.02 | Aqueous Buffer |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10 | Aqueous Buffer |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 - 30,000 | Aqueous Buffer |
| Bicyclononyne (BCN) | Di(pyridin-2-yl)tetrazine | 118 | Methanol |
Table 1: Comparative second-order rate constants for the iEDDA reaction of various dienophiles, including 5-Vinyl-2'-deoxyuridine (VdU), with tetrazine derivatives. Data compiled from multiple sources.[1][8][9][10]
| 3,6-Substituent on Tetrazine | Substituent Type | Relative Reaction Rate |
| Di(pyridin-2-yl) | Electron-Withdrawing | Fastest |
| Bis(4-(trifluoromethyl)phenyl) | Electron-Withdrawing | Fast |
| Diphenyl | Neutral | Moderate |
| Bis(4-methoxyphenyl) | Electron-Donating | Slow |
| Bis(4-hydroxyphenyl) | Electron-Donating | Slower |
| Bis(diethylamino) | Strong Electron-Donating | Slowest (Predicted) |
Table 2: Influence of tetrazine substituents on the rate of the iEDDA reaction. Electron-withdrawing groups (EWGs) on the tetrazine ring accelerate the reaction, while electron-donating groups (EDGs) slow it down.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
This protocol describes the incorporation of a 5-vinyl-2'-deoxyuridine phosphoramidite into a custom DNA oligonucleotide using standard solid-phase synthesis techniques.
Materials:
-
5-Vinyl-2'-deoxyuridine phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Controlled pore glass (CPG) solid support
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
-
Automated DNA synthesizer
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the 5-vinyl-2'-deoxyuridine phosphoramidite.
-
Solid-Phase Synthesis: Perform the oligonucleotide synthesis on the CPG solid support according to the standard automated protocol. The synthesis cycle consists of detritylation, coupling, capping, and oxidation. For the incorporation of 5-vinyl-2'-deoxyuridine, the corresponding phosphoramidite is coupled at the desired position in the sequence.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, this compound-containing product.[12]
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Verify the identity and purity of the product by mass spectrometry.
Protocol 2: iEDDA Labeling of this compound Modified Oligonucleotides
This protocol details the labeling of a this compound-containing oligonucleotide with a fluorescent tetrazine derivative.
Materials:
-
Purified this compound modified oligonucleotide
-
Fluorescent tetrazine derivative (e.g., Tetrazine-TAMRA, Tetrazine-Cy5)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Nuclease-free water
-
Desalting column or ethanol precipitation reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the this compound modified oligonucleotide in the reaction buffer to a final concentration of 10-100 µM.
-
Addition of Tetrazine: Add the fluorescent tetrazine derivative to the oligonucleotide solution. A 1.5 to 5-fold molar excess of the tetrazine is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific tetrazine and oligonucleotide concentrations.
-
Purification of Labeled Oligonucleotide: Remove the excess, unreacted tetrazine by passing the reaction mixture through a desalting column or by ethanol precipitation.
-
Analysis of Labeling Efficiency: Analyze the labeled oligonucleotide by UV-Vis spectrophotometry to confirm the presence of both the oligonucleotide and the fluorescent dye. The labeling efficiency can be further quantified by HPLC or gel electrophoresis.
Protocol 3: Metabolic Labeling and Visualization of Cellular DNA with 5-Vinyl-2'-deoxyuridine (VdU)
This protocol describes the metabolic incorporation of VdU into the DNA of proliferating cells and subsequent fluorescent labeling via the iEDDA reaction.[1][5]
Materials:
-
Mammalian cells in culture (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
5-Vinyl-2'-deoxyuridine (VdU) stock solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling: Add VdU to the cell culture medium to a final concentration of 10-50 µM. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of VdU into newly synthesized DNA.
-
Cell Fixation: Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize them with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
iEDDA Reaction: Wash the cells twice with PBS. Prepare the labeling solution by diluting the fluorescent tetrazine stock solution in PBS to a final concentration of 10-50 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS to remove the unbound tetrazine. Incubate the cells with a DAPI solution for 5 minutes to counterstain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using a mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Workflow for metabolic DNA labeling with VdU and fluorescent detection.
References
- 1. Alkene-tetrazine ligation for imaging cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 6. 5-Vinyl-2'-deoxyuridine (VdU), 55520-67-7 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. labcluster.com [labcluster.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 5-Vinyluracil Incorporation Efficiency in RNA
Welcome to the technical support center for 5-Vinyluracil (5-VU) incorporation in RNA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions related to challenges encountered during RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound (5-VU) incorporation into RNA?
A1: this compound is a modified nucleobase that can be incorporated into RNA transcripts. This is typically achieved in two main ways:
-
In Vitro Transcription: 5-vinyluridine triphosphate (VUTP) is used as a substrate by bacteriophage RNA polymerases, such as T7, T3, or SP6, during the synthesis of RNA from a DNA template.[1][2] The polymerase recognizes VUTP as an analog of UTP and incorporates it into the nascent RNA strand.
-
Metabolic Labeling in Cells: 5-vinyluridine (5-VUrd) can be introduced to cell cultures, where it is taken up by the cells and utilized by endogenous nucleoside salvage pathways to be converted into VUTP.[3][4] This VUTP is then incorporated into newly synthesized RNA by the cell's own RNA polymerases.[3] The vinyl group on the uracil base acts as a bioorthogonal handle for subsequent chemical modifications.[1]
Q2: I am observing very low or no incorporation of 5-VU in my in vitro transcription reaction. What are the potential causes and solutions?
A2: Low or no incorporation of 5-VU in an in vitro transcription reaction can stem from several factors. Here is a breakdown of potential causes and suggested solutions:
| Potential Cause | Suggested Solution |
| Incompatible Polymerase | While T7 RNA polymerase is known to have wide substrate tolerance, the specific batch or a different polymerase might be more efficient.[5] Consider screening different RNA polymerases or using an engineered polymerase specifically designed for modified nucleotides.[6] |
| Suboptimal Reagent Concentrations | The ratio of VUTP to UTP is critical. Increase the relative concentration of VUTP. Also, optimize the Mg²⁺ concentration in your reaction buffer, as it is a crucial cofactor for the polymerase. In some cases, the addition of Mn²⁺ can enhance the incorporation of modified nucleotides.[6] |
| Steric Hindrance | Although the C5 position of pyrimidines is generally well-tolerated for modifications, the vinyl group might still present some steric hindrance to the polymerase.[6] While less common for 5-VU, ensuring the purity of your VUTP is important. |
| Poor Quality DNA Template | The DNA template must be of high purity and free from contaminants like RNases, ethanol, or phenol, which can inhibit the transcription reaction.[] Ensure your template contains the correct promoter sequence for the polymerase being used (e.g., a T7 promoter for T7 RNA polymerase).[8] |
| Incorrect Reaction Setup or Incubation | Assemble the reaction at room temperature to prevent precipitation of buffer components.[9] Ensure the incubation temperature is optimal for the polymerase (typically 37°C for T7 RNA polymerase) and that the incubation time is sufficient (usually 2 hours, but can be extended for shorter transcripts).[6][9] |
Q3: Does the incorporation of 5-VU affect the yield and fidelity of the synthesized RNA?
A3: Yes, the incorporation of modified nucleotides like 5-VU can impact both the yield and fidelity of transcription.
-
Yield: It is common to observe a decrease in the yield of full-length RNA transcripts when using modified nucleotides compared to using only canonical NTPs.[10] This is often due to the modified nucleotide being a less efficient substrate for the polymerase, potentially leading to premature termination.
-
Fidelity: Modified bases can alter the hydrogen-bonding interactions during transcription, which may lead to an increased error rate by the RNA polymerase.[6][10] For instance, N⁶-methyladenosine and pseudouridine have been shown to increase the error rate of T7 RNA polymerase.[10] If high fidelity is critical for your application, it is advisable to sequence the resulting RNA to determine the error rate.
Q4: What are the expected incorporation efficiencies for 5-VU?
A4: The incorporation efficiency of 5-VU can vary significantly depending on the experimental system.
| Experimental System | Reported Incorporation Efficiency |
| Metabolic Labeling in HEK293T cells | Approximately 0.86% of total uridine.[11] |
| Metabolic Labeling in Mouse Xenografts | Approximately 0.1% of total uracil residues.[12] |
| In Vitro Transcription | The efficiency is highly dependent on the VUTP:UTP ratio and other reaction conditions. While specific percentages for 5-VU are not always reported in direct comparison, the goal is often to maximize incorporation by adjusting substrate concentrations. |
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with low 5-VU incorporation efficiency.
Diagram: Troubleshooting Workflow for Low 5-VU Incorporation
Caption: A flowchart to systematically troubleshoot low this compound incorporation.
Experimental Protocols
Protocol: In Vitro Transcription with 5-Vinyluridine Triphosphate (VUTP)
This protocol is a general guideline for incorporating VUTP into an RNA transcript using T7 RNA polymerase. Optimization may be required.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
100 mM DTT
-
ATP, CTP, GTP solutions (100 mM each)
-
UTP solution (100 mM)
-
5-Vinyluridine triphosphate (VUTP) solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
Procedure:
-
Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube. The final volume is typically 20-40 µL.[9]
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| 100 mM ATP, CTP, GTP | 0.5 µL each | 2.5 mM each |
| 100 mM UTP | Variable (e.g., 0.2 µL) | e.g., 1 mM |
| 100 mM VUTP | Variable (e.g., 0.8 µL) | e.g., 4 mM |
| Linearized DNA Template | X µL | 0.5-1.0 µg |
| RNase Inhibitor | 0.5 µL | 20 units |
| T7 RNA Polymerase | 1 µL | 50 units |
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[6] For shorter transcripts, a longer incubation time may be beneficial.[9]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[6]
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or phenol-chloroform extraction, to remove enzymes, unincorporated nucleotides, and DNA fragments.[6][9]
-
Analysis: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and denaturing gel electrophoresis (e.g., urea-PAGE). To confirm 5-VU incorporation, techniques like LC-MS/MS can be used to determine the percentage of modified uridine.
Diagram: Experimental Workflow for 5-VU RNA Labeling and Analysis
Caption: Workflow from transcription with 5-VU to downstream applications.
References
- 1. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 3. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atwoodlab.com [atwoodlab.com]
Technical Support Center: Optimizing 5-Vinyluracil (5-VU) for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-Vinyluracil (5-VU) concentration for cell labeling experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VU) and how is it used in cell labeling?
A1: this compound (5-VU) is a modified nucleobase that can be used for metabolic labeling of nascent RNA. For cell-type-specific labeling, its incorporation into RNA requires the expression of an optimized uracil phosphoribosyltransferase (UPRT) enzyme.[1][2] This allows researchers to distinguish and analyze newly synthesized RNA in specific cell populations within a mixed culture or in vivo. The vinyl group on 5-VU serves as a bioorthogonal handle for subsequent detection or enrichment.
Q2: What are the advantages of using 5-VU or its nucleoside, 5-vinyluridine (5-VUrd), over other uridine analogs like 5-ethynyluridine (5-EU)?
A2: Studies have shown that 5-vinyluridine (5-VUrd) exhibits lower toxicity and induces fewer transcriptional changes in cells compared to the widely used 5-ethynyluridine (5-EUrd).[2] Additionally, 5-VU demonstrates less background labeling in vivo compared to 5-ethynyluracil (5-EU), making it advantageous for achieving higher cell-specificity in RNA labeling experiments.[1]
Q3: What is a good starting concentration for 5-VU or 5-VUrd in cell culture experiments?
A3: Based on published studies, a starting concentration in the range of 1 mM to 2.5 mM for 5-vinyluridine can be effective. For instance, HEK293T cells have been successfully labeled with 1 mM 5-vinyluridine for 5 hours, while HeLa cells have been treated with 2.5 mM for 24 hours.[3][4] The optimal concentration is cell-type dependent and should be determined empirically.
Q4: Do I need to express a special enzyme in my cells to use 5-VU?
A4: Yes, for efficient and specific incorporation of the 5-VU nucleobase, cells need to express a mutant or optimized uracil phosphoribosyltransferase (UPRT).[1][2] This is because endogenous enzymes may not efficiently process 5-VU. This requirement is a key feature for achieving cell-type-specific labeling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | Suboptimal 5-VU Concentration: The concentration of 5-VU may be too low for efficient uptake and incorporation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range based on literature values (e.g., 1-2.5 mM for 5-VUrd) and assess both labeling efficiency and cell viability.[3][4] |
| Insufficient Incubation Time: The labeling period may be too short for detectable incorporation. | Optimize the incubation time. A time course experiment (e.g., 1, 3, 6, 12, 24 hours) can help identify the ideal duration for achieving sufficient labeling without inducing toxicity. | |
| Inefficient UPRT Expression or Activity: If using 5-VU, the expression or activity of the required UPRT enzyme may be low. | Verify the expression of the UPRT enzyme via Western blot or RT-qPCR. Ensure the correct construct was used and that transfection/transduction was successful. | |
| Cell Health and Proliferation Rate: Unhealthy or slowly proliferating cells will have lower rates of RNA synthesis and therefore lower incorporation of 5-VU. | Ensure cells are healthy and in the exponential growth phase during the labeling experiment. Check for signs of stress or contamination. | |
| High Background Signal | Non-specific Binding of Detection Reagents: The fluorescent probe or antibody used for detection may be binding non-specifically to cellular components. | Include appropriate controls, such as unlabeled cells treated with the detection reagents. Optimize washing steps and consider using a blocking solution. |
| Autofluorescence: Some cell types exhibit high intrinsic fluorescence at the detection wavelength. | Image unlabeled cells to determine the level of autofluorescence and adjust imaging settings accordingly. | |
| Cell Death or Altered Morphology | 5-VU Toxicity: Although less toxic than some analogs, high concentrations or prolonged exposure to 5-VU can be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of 5-VU for your cell line. Reduce the concentration or shorten the incubation time. |
| Solvent Toxicity: The solvent used to dissolve 5-VU (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for 5-Vinyluridine (5-VUrd) in Cell Culture
| Cell Line | Concentration | Incubation Time | Application | Reference |
| HEK293T | 1 mM | 5 hours | RNA Fluorescence Imaging | [3] |
| HeLa | 2.5 mM | 24 hours | RNA Imaging | [4] |
Note: Data on the cytotoxicity (e.g., IC50 values) of this compound across a wide range of mammalian cell lines is limited in the current literature. It is highly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response and Cytotoxicity Assay)
This protocol outlines a method to determine the optimal, non-toxic concentration of 5-VU for your cell labeling experiment using an MTT assay for cell viability.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (5-VU) stock solution (e.g., 100 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Prepare 5-VU Dilutions: Prepare a serial dilution of 5-VU in complete culture medium. A suggested range to test is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM. Prepare enough of each concentration for triplicate wells.
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 5-VU.
-
Incubation: Incubate the plate for the desired labeling time (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the average absorbance for each concentration.
-
Normalize the data to the vehicle control (0 µM 5-VU) to determine the percent cell viability.
-
Plot percent viability against 5-VU concentration to determine the highest concentration that does not significantly impact cell viability. This will be your optimal working concentration.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 5-VU for Fluorescence Microscopy
This protocol describes the labeling of nascent RNA with 5-VU and its subsequent visualization using click chemistry. This protocol assumes your cells are expressing the necessary UPRT enzyme.
Materials:
-
Cells expressing UPRT seeded on glass coverslips in a 6-well plate
-
Complete cell culture medium
-
Optimal concentration of 5-VU (determined from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1 M Glycine in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Labeling: Add the optimal concentration of 5-VU to the culture medium and incubate for the desired time (e.g., 4-24 hours).
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Quenching: Quench the fixation with 0.1 M glycine for 5 minutes at room temperature. Wash twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, including the fluorescent azide probe.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
Visualizations
Caption: Workflow for optimizing 5-VU concentration and subsequent cell labeling.
References
- 1. atwoodlab.com [atwoodlab.com]
- 2. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing cytotoxicity of 5-Vinyluracil in long-term studies
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential cytotoxicity of 5-Vinyluracil (5-VU) in long-term experimental studies. It is important to note that published data indicates this compound and its nucleoside counterpart, 5-vinyluridine (5-VUrd), generally exhibit minimal cytotoxic effects, particularly when compared to other uridine analogs such as 5-ethynyluridine (5-EUrd).[1] However, in long-term studies or sensitive cell lines, even low-level cytotoxicity can be a concern. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help identify and mitigate potential cytotoxic effects. The guidance provided is based on available data for 5-VU and established principles for other pyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cells?
A1: this compound is generally considered to have low cytotoxicity. Studies have shown that its nucleoside, 5-vinyluridine (5-VUrd), has minimal toxic effects on cells compared to other commonly used uridine analogs like 5-ethynyluridine (5-EUrd).[1] However, the cytotoxic potential can be cell-type dependent and may become more apparent in long-term studies. It is always recommended to perform a preliminary cytotoxicity assessment for your specific cell line and experimental conditions.
Q2: What are the potential mechanisms of this compound cytotoxicity?
A2: While specific mechanistic studies on this compound cytotoxicity are limited, the toxicity of pyrimidine analogs, in general, can be attributed to several factors. These include interference with nucleic acid synthesis and metabolism, leading to replication and ribosomal stress.[2][3] Imbalances in the cellular pyrimidine pool can also trigger stress responses.[4][5] It is plausible that at high concentrations or over long exposure times, 5-VU could exert similar effects.
Q3: At what concentration should I use this compound to avoid cytotoxicity?
A3: The optimal non-toxic concentration of this compound is highly dependent on the cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability over your intended experimental duration. Based on comparative studies, it is anticipated that the cytotoxic concentrations of 5-VU will be significantly higher than those of more toxic analogs like 5-EUrd.
Q4: How can I monitor for low-level cytotoxicity in my long-term study?
A4: For long-term studies, it is advisable to use a combination of sensitive cytotoxicity assays. A metabolic activity assay, such as the MTT or MTS assay, can be performed at regular intervals. Additionally, a membrane integrity assay, like the LDH release assay, can detect early signs of cell death. For a more in-depth analysis, apoptosis assays (e.g., Annexin V/PI staining) can identify cells undergoing programmed cell death.
Q5: Are there any known agents that can mitigate this compound cytotoxicity?
A5: There is no specific information on agents to mitigate this compound cytotoxicity. However, for pyrimidine analogs in general, ensuring a balanced nucleoside pool in the culture medium can sometimes alleviate stress. If cytotoxicity is observed, consider reducing the concentration of 5-VU or the duration of exposure.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability after treatment with this compound.
| Possible Cause | Suggested Solution |
| Concentration of 5-VU is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Long-term exposure is leading to cumulative toxicity. | Reduce the duration of exposure or use intermittent dosing if experimentally feasible. |
| Cell line is particularly sensitive to pyrimidine analogs. | Consider using a more resistant cell line if appropriate for the study. |
| Solvent used to dissolve 5-VU is causing cytotoxicity. | Run a vehicle control (solvent only) to rule out solvent-induced toxicity. Ensure the final solvent concentration is well below known toxic levels. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Incomplete dissolution or precipitation of 5-VU. | Visually inspect the stock solution and final culture medium for any precipitates. Prepare fresh solutions for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay timing is critical and inconsistent. | Standardize the incubation times for drug treatment and assay development. |
Quantitative Data Summary
Direct quantitative data for this compound cytotoxicity is limited in the literature. However, comparative studies provide some context.
Table 1: Comparative Cytotoxicity of Uridine Analogs
| Compound | Cell Line(s) | Observation | Reference |
| 5-Vinyluridine (5-VUrd) | Not specified | Showed minimal toxic effects and transcriptional changes compared to 5-EUrd. | [1] |
| 5-Ethynyluridine (5-EUrd) | Various | Known to have cytotoxicity issues. | [1] |
| 5-Bromodeoxyuridine (BrdU) | CHO cells | Exhibits cytotoxic and mutagenic properties. | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (5-VU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-VU in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 5-VU dilutions. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (5-VU) stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of 5-VU and include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions to add the LDH reaction mixture and measure the absorbance.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pyrimidine analog-induced stress pathway.
Caption: Troubleshooting guide for unexpected 5-VU cytotoxicity.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular pyrimidine imbalance triggers mitochondrial DNA-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 5-Vinyluracil Cross-Linking Reactions
Welcome to the technical support center for 5-Vinyluracil cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cross-linking?
A1: this compound (5-VU) is a photo-activatable nucleoside analog. When incorporated into an oligonucleotide, the vinyl group can be excited by UV light of a specific wavelength. This excitation leads to the formation of a covalent bond, typically with a nearby pyrimidine base (like thymine or cytosine) on the complementary strand or a proximal amino acid residue in a protein. The most probable mechanism is a [2+2] photocycloaddition reaction.
Q2: What is the optimal wavelength for this compound photo-cross-linking?
A2: While the optimal wavelength can be system-dependent, long-wavelength UV light (typically in the range of 310-366 nm) is generally preferred. This is because shorter wavelengths (e.g., 254 nm) can cause damage to the nucleic acids themselves, such as the formation of thymine dimers, which would be a competing and undesirable side reaction. It is advisable to determine the optimal wavelength empirically for your specific application.
Q3: Can this compound cross-linking be reversed?
A3: The cross-linking of this compound via a [2+2] cycloaddition is generally considered irreversible under standard laboratory conditions. Some specialized photo-cross-linkers, like cyanovinylcarbazole (CNVK), have been designed for reversible cross-linking, but this is not a typical feature of this compound.[1]
Q4: What are the primary applications of this compound cross-linking?
A4: this compound cross-linking is a valuable tool for studying nucleic acid-protein interactions, mapping the binding sites of DNA or RNA binding proteins, and stabilizing nucleic acid duplexes. It allows for the "freezing" of transient interactions for subsequent analysis.
Troubleshooting Guide
Issue 1: Low or No Cross-Linking Yield
| Possible Cause | Suggested Solution |
| Inadequate UV Exposure | Optimize the irradiation time and the intensity of the UV source. Ensure the sample is sufficiently close to the light source for uniform illumination. |
| Incorrect UV Wavelength | Verify that the wavelength of your UV source is appropriate for activating this compound without damaging the oligonucleotide. A wavelength range of 310-366 nm is a good starting point. |
| Suboptimal Buffer Conditions | The pH and salt concentration of the reaction buffer can influence the conformation of the oligonucleotide and/or protein, affecting the proximity of the cross-linking partners. Screen a range of buffer conditions. |
| Oxygen Inhibition | Dissolved oxygen can quench the excited state of the vinyl group, preventing the cross-linking reaction. Degas your buffer and sample prior to irradiation. |
| Steric Hindrance | The local environment around the this compound residue may be sterically hindered, preventing a close enough approach for the reaction to occur. Consider redesigning your oligonucleotide to place the 5-VU at a more accessible position. |
Issue 2: Non-Specific Cross-Linking or Aggregation
| Possible Cause | Suggested Solution |
| Excessive UV Exposure | Over-irradiation can lead to non-specific reactions and sample degradation. Perform a time-course experiment to find the optimal irradiation duration that maximizes specific cross-linking while minimizing non-specific products. |
| High Concentration of Reactants | High concentrations of oligonucleotides or proteins can lead to intermolecular cross-linking and aggregation. Optimize the concentrations of your reactants. |
| Incorrect UV Wavelength | Using a UV wavelength that is absorbed by the protein or native nucleic acid bases can lead to non-specific cross-linking. Ensure you are using a wavelength that preferentially excites the this compound. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the yield of this compound cross-linking reactions. The exact values will vary depending on the specific system under investigation.
Table 1: Effect of UV Irradiation Time on Cross-Linking Yield
| Irradiation Time (minutes) | Cross-Linking Yield (%) |
| 1 | 15 |
| 5 | 45 |
| 10 | 70 |
| 20 | 85 |
| 30 | 80 (slight decrease due to potential photodamage) |
Table 2: Effect of UV Wavelength on Cross-Linking Yield
| Wavelength (nm) | Cross-Linking Yield (%) | Notes |
| 254 | 20 | High potential for DNA/RNA damage |
| 312 | 75 | Good balance of efficiency and sample integrity |
| 366 | 65 | Lower energy, may require longer irradiation times |
Table 3: Effect of Reactant Concentration on Cross-Linking Yield
| Oligonucleotide Concentration (µM) | Protein Concentration (µM) | Cross-Linking Yield (%) |
| 1 | 1 | 50 |
| 5 | 5 | 75 |
| 10 | 10 | 60 (potential for aggregation) |
Key Experimental Protocols
Protocol 1: Photo-Cross-Linking of a this compound Containing Oligonucleotide to a Target Protein
-
Sample Preparation:
-
Prepare a reaction buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Dissolve the this compound containing oligonucleotide and the target protein in the reaction buffer to their optimal concentrations (determined empirically, see Table 3).
-
Incubate the mixture at the desired temperature (e.g., room temperature or 37°C) for 30 minutes to allow for complex formation.
-
-
Degassing (Optional but Recommended):
-
Degas the sample by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.
-
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on a cold block or in a temperature-controlled chamber.
-
Irradiate the sample with a UV lamp at the optimized wavelength (e.g., 312 nm) for the predetermined optimal time. Ensure the distance from the lamp to the sample is consistent between experiments.
-
-
Quenching the Reaction:
-
After irradiation, the reaction is effectively stopped. No specific quenching step is typically required for photo-cross-linking.
-
-
Analysis:
-
Analyze the cross-linking products by SDS-PAGE followed by autoradiography (if the oligonucleotide is radiolabeled) or Western blotting (using an antibody against the protein or a tag). The cross-linked product will appear as a higher molecular weight band.
-
For more detailed analysis of the cross-linking site, techniques such as mass spectrometry can be employed.
-
Visualizations
Caption: Workflow for this compound cross-linking experiments.
Caption: Troubleshooting logic for low cross-linking yield.
References
Technical Support Center: 5-Vinyluracil (5-VU) Labeling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome high background signals in 5-Vinyluracil (5-VU) labeling assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VU) and what is it used for?
A1: this compound (5-VU) is a modified nucleobase used in metabolic labeling of newly synthesized RNA. It is incorporated into RNA transcripts by cellular enzymes, allowing for the subsequent detection and analysis of nascent RNA. 5-VU is often favored due to its relatively low toxicity compared to other uridine analogs like 5-ethynyluridine (5-EU).[1][2]
Q2: What are the main causes of high background signal in 5-VU labeling assays?
A2: High background signal in 5-VU assays can stem from several sources:
-
Non-specific enzymatic incorporation: The enzyme uridine monophosphate synthase (UMPS) has been identified as a key player in the non-specific incorporation of modified uracil nucleobases into RNA, leading to background signal.[3]
-
Suboptimal reagent concentrations: Using too high a concentration of 5-VU or the detection reagents (e.g., fluorescent probes) can lead to non-specific binding and increased background.
-
Inadequate washing: Insufficient washing steps after labeling and detection can leave residual unbound reagents, contributing to high background.
-
Issues with click chemistry: Inefficient or non-specific click chemistry reactions for attaching reporter molecules can also be a source of background.
-
Cell health and density: Unhealthy or overly dense cell cultures can lead to artifacts and increased background fluorescence.[4]
Q3: How can I minimize non-specific incorporation of 5-VU?
A3: To minimize non-specific incorporation, one effective strategy is to use a cell-specific labeling system. This involves expressing a mutant uracil phosphoribosyltransferase (UPRT) enzyme that specifically recognizes 5-VU, thereby ensuring that only the cells expressing this enzyme will incorporate the label.[3][5][6] This approach significantly reduces background labeling in non-target cells.
Q4: What are the advantages of using 5-VU over other metabolic labels like 5-EU or 4-SU?
A4: 5-VU offers several advantages:
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Lower toxicity: Studies have shown that 5-vinyluridine (5-VUrd) exhibits minimal toxic effects and causes fewer transcriptional changes in cells compared to the widely used 5-ethynyluridine (5-EUrd).[1]
-
Cell-type specificity: 5-VU can be used for cell-type-specific labeling when paired with an optimized UPRT enzyme, which is a significant advantage for in vivo studies.[1][5]
-
Versatile detection: The vinyl group of incorporated 5-VU can be detected via inverse-electron-demand Diels-Alder (IEDDA) reactions, which are bioorthogonal and can be performed under mild conditions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background across the entire sample | 1. 5-VU concentration is too high. 2. Non-specific incorporation by endogenous enzymes (e.g., UMPS). 3. Insufficient washing. 4. Detection reagent (e.g., fluorescent dye) concentration is too high. | 1. Titrate the 5-VU concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. 2. If possible, use a cell line expressing a mutant UPRT for cell-specific labeling.[3] 3. Increase the number and duration of wash steps after 5-VU incubation and after the click chemistry reaction. Consider adding a mild detergent like Tween-20 to the wash buffer.[7] 4. Titrate the concentration of the detection reagent to determine the lowest concentration that still provides a robust signal. |
| Punctate or speckled background | 1. Aggregation of detection reagents. 2. Cell debris or precipitates. | 1. Centrifuge the detection reagent solution before use to pellet any aggregates. 2. Ensure proper cell culture maintenance and wash cells thoroughly before fixation and labeling. |
| Weak or no signal | 1. 5-VU concentration is too low. 2. Insufficient incubation time with 5-VU. 3. Inefficient click chemistry reaction. 4. Low transcriptional activity in cells. | 1. Increase the concentration of 5-VU. 2. Increase the incubation time to allow for more incorporation into nascent RNA. 3. Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, pH). Some studies suggest that a lower pH can improve IEDDA reaction efficiency.[2] 4. Use a positive control with high transcriptional activity to confirm the assay is working. |
| High signal in negative control (no 5-VU) | 1. Non-specific binding of the detection reagent to cellular components. 2. Autofluorescence of the cells or sample holder. | 1. Include a blocking step before adding the detection reagent. 2. Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a different fluorescent dye with a longer wavelength. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound (5-VU) Labeling
| Cell Type | 5-VU Concentration | Incubation Time | Reference |
| HEK293T | 1 mM | 5 hours | [2] |
| In vivo (mice) | 500 mM (in DMSO for IP injection) | 24 hours | [5] |
Table 2: Comparison of Uridine Analogs
| Analog | Toxicity | Background Labeling | Key Features | Reference |
| 5-Vinyluridine (5-VUrd) | Low | Lower than 5-EU, can be minimized with mutant UPRT | Amenable to cell-specific labeling, detected via IEDDA reaction. | [1][3][5] |
| 5-Ethynyluridine (5-EUrd) | Higher than 5-VUrd | Can be significant due to UMPS activity | Widely used, detected via click chemistry. | [1][2] |
| 4-Thiouridine (4-SUrd) | Can be cytotoxic | - | Used in methods like SLAM-seq and TUC-seq. | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-VU in Cultured Cells
This protocol provides a general workflow for labeling nascent RNA in cultured cells with 5-VU followed by fluorescent detection.
1. Cell Culture and Labeling: a. Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate for microscopy). b. Allow cells to reach the desired confluency (typically 50-70%). c. Add 5-VU to the cell culture medium to the desired final concentration (e.g., 1 mM for HEK293T cells). d. Incubate for the desired labeling period (e.g., 5 hours).
2. Cell Fixation and Permeabilization: a. After incubation, wash the cells twice with DPBS. b. Fix the cells with 3.7% paraformaldehyde in DPBS for 10 minutes at room temperature. c. Quench the fixation with 50 mM glycine in DPBS for 5 minutes. d. Wash the cells twice with DPBS. e. Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature. f. Wash the cells twice with DPBS.
3. IEDDA Click Chemistry Reaction: a. Prepare the click reaction cocktail containing a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA). The optimal concentration of the fluorophore should be determined empirically. b. Incubate the cells with the click reaction cocktail for 1-2 hours at room temperature, protected from light. c. Wash the cells three times with DPBS containing a mild detergent (e.g., 0.1% Tween-20). d. Perform a final wash with DPBS.
4. Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for 5-VU labeling and detection in cultured cells.
Caption: Troubleshooting logic for high background signal in 5-VU assays.
Caption: Enzymatic pathways for specific and non-specific incorporation of 5-VU.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 5. atwoodlab.com [atwoodlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
protocol for reducing non-specific binding of 5-Vinyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Vinyluracil (5-VU) for metabolic labeling of nascent RNA. The following resources address common issues related to non-specific binding and background signal to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VU) and what is its primary application?
A1: this compound (5-VU) is a modified nucleobase used for the metabolic labeling of newly synthesized RNA.[1] Its vinyl group serves as a bioorthogonal handle, allowing for the subsequent detection and analysis of nascent RNA transcripts.[1] A key advantage of 5-VU and its corresponding nucleoside, 5-vinyluridine (5-VUrd), is their low toxicity in cells compared to other widely used analogues like 5-ethynyluridine (5-EUrd).[2] This makes 5-VU a valuable tool for studying RNA synthesis and turnover in living systems.[1][2]
Q2: What are the main causes of non-specific binding or high background signal in 5-VU labeling experiments?
A2: High background can arise from several sources:
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Endogenous Enzyme Activity: In cell-type-specific labeling experiments, the enzyme uridine monophosphate synthase (UMPS) can be responsible for non-specific incorporation of modified uracil nucleobases in control cells.[1]
-
Suboptimal Labeling Conditions: For in vivo studies, prolonged exposure and multiple injections of 5-VU can lead to increased background labeling across various tissues.[3]
-
Ineffective Blocking: During downstream detection steps (e.g., dot blots, imaging), non-specific binding sites on membranes or slides may not be adequately blocked, allowing the detection probe to bind indiscriminately.[4][5]
-
Insufficient Washing: Failure to thoroughly wash away unbound labeling reagents or detection probes is a common cause of high background.[4][6]
-
Excessive Probe Concentration: Using too high a concentration of the fluorescent or biotinylated detection probe can increase non-specific binding.[4][7]
Q3: How can the cell-specificity of 5-VU labeling be improved?
A3: To achieve highly specific labeling in a targeted cell population, a mutant uracil phosphoribosyl transferase (UPRT) enzyme should be expressed only in those cells.[1] This specialized enzyme demonstrates highly specific metabolic labeling with 5-VU, overcoming the background labeling caused by endogenous enzymes like UMPS.[1][3] This enzyme-nucleobase pair approach is crucial for improving cell-type-specific RNA labeling in complex environments like animal models.[3]
Q4: What is the recommended detection chemistry for 5-VU labeled RNA?
A4: 5-VU labeled RNA is typically detected using an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] This "click chemistry" reaction involves a highly specific and rapid cycloaddition between the vinyl group on the RNA and a tetrazine-conjugated probe (e.g., a fluorescent dye or biotin).[8] This method is preferred for its high efficiency and biocompatibility, allowing for covalent conjugation to RNA without causing transcript degradation.[1]
Troubleshooting Guide
Issue: High background signal is observed in my negative controls or on my detection membrane/slide.
This guide provides a systematic approach to identifying and resolving the source of non-specific binding.
Caption: Troubleshooting workflow for diagnosing and resolving high background signals in this compound experiments.
Data Presentation
Table 1: Recommended Parameters for Reducing Background in In Vivo 5-VU Labeling
Based on studies in wild-type mice to determine baseline non-specific labeling.
| Parameter | Condition | Observation | Reference |
| Number of Injections | Single Injection vs. >2 Injections | Single-injection treatments result in significantly reduced background labeling. | [3] |
| Incubation Time | 1-3 Hours vs. >5 Hours | Shorter time points (e.g., 3 hours) are recommended to minimize background. | [3] |
| 5-VU Dose | 150 mg/kg | This dose was used for testing cell-specificity in mouse tumor xenografts. | [3] |
| Solvent/Concentration | 500 mM in DMSO | This concentration was determined to maximize solubility for intraperitoneal injections. | [3] |
Table 2: Comparison of Common Blocking Agents for Downstream Detection
| Blocking Agent | Type | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v)[6] | Effective at blocking many non-specific sites; well-characterized.[4][5] | Can have lot-to-lot variability; contains phosphoproteins that may interfere with phospho-specific antibody detection.[6] |
| Non-Fat Dry Milk | Protein | 1-5% (w/v)[6] | Inexpensive and widely effective.[6] | Contains casein (a phosphoprotein) and biotin, which can interfere with certain assays.[6] |
| Normal Serum | Protein | 5-10% (v/v) | Highly effective due to component diversity; use serum from the same species as the secondary antibody host.[5] | Can cross-react with Protein A/G and anti-IgG antibodies.[5] |
| Tween-20 | Non-ionic Detergent | 0.05-0.1% (v/v)[5] | Inexpensive; useful for reducing background during wash steps.[5] | Must be present in all solutions as it can be washed away, leaving sites unblocked.[5] |
| Protein-Free Blockers | Commercial Formulations | Varies by manufacturer | Chemically defined; free of proteins that can cause cross-reactivity.[9] | Can be more expensive; may require optimization for specific sample types.[9] |
Experimental Protocols & Workflows
The following diagram illustrates a typical workflow for a 5-VU labeling and detection experiment.
Caption: General experimental workflow for nascent RNA labeling with 5-VU and subsequent dot-blot detection.
Protocol 1: Cell-Specific Metabolic Labeling of Nascent RNA with 5-VU
-
Cell Culture: Plate cells (e.g., HEK293T) that are either wild-type (negative control) or stably expressing the mutant UPRT enzyme. Allow cells to reach the desired confluency.
-
Labeling: Prepare a stock solution of 5-VU. Dilute the 5-VU in fresh culture medium to a final concentration of 1 mM.[8]
-
Incubation: Remove the old medium from the cells and replace it with the 5-VU-containing medium. Incubate the cells for the desired period (e.g., 5 hours for imaging or 16 hours for sequencing applications).[8]
-
Harvesting: After incubation, wash the cells with cold 1X PBS to remove any remaining 5-VU.
-
RNA Isolation: Proceed with total RNA isolation using a standard method (e.g., TRIzol extraction or a column-based kit). Ensure all steps are performed under RNase-free conditions.
Protocol 2: Dot-Blot Analysis of 5-VU Labeled RNA
-
RNA Preparation: Quantify the isolated total RNA. Prepare serial dilutions of the RNA in nuclease-free water.
-
Membrane Spotting: Spot 1-2 µL of each RNA dilution directly onto a nylon or nitrocellulose membrane. Allow the spots to air dry completely.[8]
-
Immobilization: UV-crosslink the RNA to the membrane according to the crosslinker manufacturer's instructions.[8]
-
Blocking: Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in PBST) for 1 hour at room temperature with gentle agitation.[6]
-
IEDDA Reaction: Prepare a solution of a tetrazine-biotin conjugate (e.g., Tz-biotin) in a suitable buffer. Incubate the blocked membrane in the tetrazine-biotin solution for 1-2 hours at room temperature.[8]
-
Washing: Wash the membrane thoroughly to remove the excess, unbound probe. Perform three washes of 10 minutes each in wash buffer (e.g., PBST).[10]
-
HRP Incubation: Incubate the membrane with a streptavidin-conjugated Horseradish Peroxidase (HRP) solution, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol. Image the resulting signal using a chemiluminescence detector.[8]
References
- 1. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atwoodlab.com [atwoodlab.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. biossusa.com [biossusa.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
impact of 5-Vinyluracil on transcription and cell viability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Vinyluracil in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what are its primary applications? this compound is a modified uracil base. Its primary application is as a precursor for the metabolic labeling of nascent RNA. The nucleobase can be utilized to incorporate 5-Vinyluridine (5-VUrd) into RNA in a cell-type-specific manner, particularly in cells expressing an optimized uracil phosphoribosyl transferase.[1] 5-VUrd is considered a non-toxic alternative for in-vivo RNA metabolic labeling and nascent RNA sequencing compared to other uridine analogs like 5-ethynyluridine (5-EUrd).[1][2]
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What is the mechanism of action of this compound? The primary mechanism of action for its downstream product, 5-Vinyluridine, is its incorporation into newly synthesized RNA.[1][2] This allows for the subsequent detection and analysis of these nascent transcripts. While the direct effects of this compound on cellular processes are not extensively documented, the related compound 5-Fluorouracil (5-FU) is known to exert its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into both RNA and DNA.[3][4]
Impact on Transcription
-
Does this compound affect transcription? Studies on 5-Vinyluridine (5-VU), the nucleoside form of this compound, indicate that it is less disruptive to transcription than other commonly used analogs like 5-ethynyluridine (5-EU).[2] In one study, RNA sequencing of HEK293T cells treated with 1 mM 5-VU for 16 hours showed differential expression of only 18 genes, whereas 5-EU treatment resulted in the differential expression of nearly 200 genes.[2] Imaging studies have shown robust labeling of RNA in the nucleolus, the primary site of ribosomal RNA (rRNA) biosynthesis.[2]
-
Can poly(1-vinyluracil) inhibit RNA polymerase? A study on the effects of poly(1-vinyluracil) on viral RNA-directed DNA polymerase (reverse transcriptase) from murine leukemia virus showed that it can act as an inhibitor when a complementary polynucleotide (polyriboadenylic acid) is used as a template.[5] However, the vinyl polymer itself does not act as a template for the polymerase.[5]
Impact on Cell Viability
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Is this compound cytotoxic? 5-Vinyluridine (5-VU) has been shown to have minimal toxic effects on cells compared to 5-ethynyluridine (5-EU).[1] An MTT assay on HEK293T cells demonstrated that 5-VU at a concentration of 1 mM did not inhibit cell growth for up to 48 hours, while 5-EU showed significant growth inhibition under the same conditions.[2] It is important to note that the cytotoxicity of this compound itself has not been as extensively characterized and may vary depending on the cell line and experimental conditions.
-
Are there any known IC50 values for this compound? Currently, there is a lack of published IC50 values for this compound across different cancer cell lines. Researchers should perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell line and application.
Troubleshooting Guides
RNA Labeling Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no incorporation of 5-Vinyluridine into RNA. | Insufficient expression of uracil phosphoribosyl transferase (UPRT) in the cell line. | - Confirm that your cell line expresses a compatible and optimized UPRT.[1]- Consider transfecting the cells with a vector expressing an optimized UPRT. |
| Inefficient conversion of this compound to 5-Vinyluridine triphosphate. | - Ensure optimal cell health and metabolic activity.- Increase the incubation time with this compound. | |
| Degradation of this compound in the culture medium. | - Prepare fresh solutions of this compound for each experiment.- Minimize exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| Unexpected changes in gene expression. | Off-target effects of this compound or its metabolites. | - Although 5-VU is less perturbative than 5-EU, it's crucial to include a vehicle-only control in all experiments.[2]- Perform RNA sequencing on treated and untreated cells to identify any off-target transcriptional changes.[2]- Use the lowest effective concentration of this compound. |
Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in MTT/MTS assay. | Contamination of the cell culture with bacteria or yeast. | - Visually inspect cultures for any signs of contamination.- Use sterile techniques and regularly test for mycoplasma. |
| The culture medium contains reducing agents that can react with the tetrazolium salt. | - Use a medium that does not contain reducing agents like ascorbic acid for the duration of the assay. | |
| Inconsistent results between replicates. | Uneven cell seeding density. | - Ensure a single-cell suspension before plating.- Mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in the 96-well plate. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cytotoxicity. | Cell line is particularly sensitive to this compound. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time. |
| The solvent used to dissolve this compound is toxic to the cells. | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).- Include a solvent-only control. |
Quantitative Data Summary
Table 1: Impact of 5-Vinyluridine (5-VU) on Cell Viability and Gene Expression in HEK293T Cells
| Compound | Concentration | Incubation Time | Effect on Cell Growth (MTT Assay) | Number of Differentially Expressed Genes (>2-fold) |
| 5-Vinyluridine (5-VU) | 1 mM | 12, 24, 48 hours | No significant effect on cell growth.[2] | 18[2] |
| 5-Ethynyluridine (5-EU) | 1 mM | 12, 24, 48 hours | Significant growth inhibition.[2] | ~200[2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
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Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).[6]
-
-
MTT Addition:
-
Solubilization and Measurement:
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with ice-cold PBS.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Experimental workflow for evaluating the impact of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
troubleshooting guide for 5-Vinyluracil click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinyluracil and its derivatives (e.g., 5-vinyl-2'-deoxyuridine or VdU) in click chemistry reactions. The primary focus is on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, the most common click chemistry application for this compound.
Frequently Asked Questions (FAQs)
Q1: My IEDDA reaction with this compound has a very low yield. What are the common causes?
A1: Low yields in this compound IEDDA reactions are often attributed to the inherently slow reaction kinetics of the vinyl group, which is a relatively unreactive dienophile.[1][2] Several factors can contribute to this:
-
Suboptimal Reactant Concentrations: Insufficient concentration of either the this compound derivative or the tetrazine partner will slow down the reaction rate.
-
Tetrazine Instability: Some tetrazine derivatives can be unstable under experimental conditions, leading to their degradation before they can react.
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Steric Hindrance: If the this compound is incorporated into a larger molecule, such as DNA or a protein, the vinyl group may be sterically hindered and less accessible to the tetrazine.
-
Incorrect Stoichiometry: An inappropriate ratio of dienophile to diene can result in unreacted starting material.
Q2: I am observing side products in my reaction mixture. What could they be?
A2: The vinyl group of this compound can participate in side reactions, especially under non-optimal conditions. Potential side products include:
-
Dimerization: Under acidic conditions, this compound can dimerize to form (E)-1,3-bis(uracil-5-yl)but-1-ene.[3]
-
Adducts with Nucleophiles: In the presence of strong nucleophiles, such as thiols (e.g., L-cysteine), the vinyl group can undergo Michael addition.[3]
-
Hydration: Aqueous acidic conditions can lead to the hydration of the vinyl group to form 5-(1-hydroxyethyl)uracil.[3]
It is crucial to maintain optimal pH and avoid harsh acidic conditions to minimize these side reactions.
Q3: How can I improve the efficiency of my this compound IEDDA reaction?
A3: To overcome the slow kinetics of this compound as a dienophile, several strategies can be employed:
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can significantly enhance the reaction rate.
-
Use a More Reactive Tetrazine: Tetrazines with electron-withdrawing groups are more reactive in IEDDA reactions.[4] However, be mindful that higher reactivity can sometimes correlate with lower stability.[4]
-
Employ Templated Reactions: For reactions involving 5-vinyl-2'-deoxyuridine (VdU) incorporated into DNA, using a DNA-intercalating tetrazine-dye conjugate can dramatically increase the reaction rate by bringing the reactants into close proximity.[2][5]
-
Optimize Reaction Time and Temperature: While IEDDA reactions are often performed at room temperature, gentle heating may improve yields for slow reactions, provided the reactants are stable at elevated temperatures. Extending the reaction time is also a straightforward approach to increase product formation.
Q4: Is copper catalysis required for this compound click chemistry?
A4: No, copper catalysis is generally not used for click chemistry with this compound. The vinyl group acts as a dienophile in an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which is a type of copper-free click chemistry.[5][6] This is advantageous for biological applications as copper catalysts can be toxic to living cells.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during this compound IEDDA reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Slow Reaction Kinetics | Increase the concentration of the limiting reagent. Extend the reaction time (e.g., overnight). Gently heat the reaction mixture (e.g., 37-50 °C), checking for reactant stability first. |
| Poorly Reactive Tetrazine | Switch to a more reactive tetrazine derivative (e.g., one with electron-withdrawing substituents). |
| Degraded Tetrazine | Use fresh, high-purity tetrazine. Store tetrazine solutions protected from light and at the recommended temperature. |
| Incorrect Stoichiometry | Optimize the ratio of this compound to tetrazine. A common starting point is a slight excess of the tetrazine (e.g., 1.1 to 2 equivalents). |
| Steric Hindrance | If this compound is part of a larger biomolecule, consider using a longer linker to attach the tetrazine probe to improve accessibility. |
Problem 2: Presence of Multiple Unidentified Products
| Potential Cause | Suggested Solution |
| Dimerization of this compound | Ensure the reaction is not performed under acidic conditions. Maintain a neutral or slightly basic pH.[3] |
| Reaction with Nucleophiles | If the reaction buffer contains nucleophiles (e.g., thiols from DTT or BME), consider removing them prior to the click reaction or using a purification step that separates the desired product from nucleophile adducts. |
| Tetrazine Decomposition | Analyze the purity of the tetrazine before use. Impurities or degradation products can lead to side reactions. |
Experimental Protocols
General Protocol for a Small-Scale IEDDA Reaction with this compound
This protocol is a starting point and may require optimization.
-
Prepare Stock Solutions:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to a stock concentration of 10 mM.
-
Dissolve the tetrazine derivative in a compatible solvent to a stock concentration of 20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound derivative to the desired final concentration (e.g., 1 mM).
-
Add the reaction buffer (e.g., PBS, pH 7.4).
-
Initiate the reaction by adding the tetrazine stock solution to a final concentration of 1.1-2.0 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37 °C. Protect from light if using a fluorescent tetrazine.
-
Allow the reaction to proceed for 1-24 hours, depending on the reactivity of the substrates.
-
-
Analysis:
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS, HPLC, or fluorescence imaging if a fluorogenic tetrazine is used.
-
Visualizations
Troubleshooting Workflow for Low Reaction Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some chemical reactions of this compound and 2′-deoxy-5-vinyluridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA templated Click Chemistry via 5-vinyl-2'-deoxyuridine and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
Validation & Comparative
A Head-to-Head Comparison: 5-Vinyluracil vs. 5-Ethynyluridine for Nascent RNA Labeling
A comprehensive guide for researchers in molecular biology and drug development on the performance, protocols, and cellular impact of two key uracil analogs for tracking newly synthesized RNA.
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that can be subsequently detected through bioorthogonal chemistry has become a cornerstone of transcriptomics research. For years, 5-ethynyluridine (5-EU) has been a widely adopted tool for this purpose. However, recent studies have highlighted the emergence of 5-Vinyluracil (5-VU) as a viable, and in many aspects, superior alternative. This guide provides an objective comparison of these two molecules, supported by experimental data, to help researchers make an informed choice for their specific applications.
Performance Comparison: A Focus on Cellular Perturbation
A primary concern in metabolic labeling is the potential for the analog to induce unintended cellular effects, which could confound experimental results. Studies directly comparing 5-VU and 5-EU have revealed significant differences in their impact on cell health and gene expression.
Cytotoxicity and Cell Proliferation
Long-term exposure to 5-EU has been shown to inhibit cell proliferation. In contrast, 5-VU exhibits minimal to no effect on cell growth, even at prolonged incubation times. This makes 5-VU a more suitable reagent for studies requiring longer labeling periods or in sensitive cell systems.[1]
| Parameter | This compound (5-VU) | 5-Ethynyluridine (5-EU) | Reference |
| Effect on Cell Proliferation (HEK293T cells, 1 mM) | No significant change in cell proliferation after 48 hours. | Nearly 50% decrease in cell proliferation after 48 hours. | [1] |
| Observed Cellular Morphology | No significant changes. | Cell detachment and aggregation, consistent with cellular stress and toxicity. | [1] |
Impact on Gene Expression
The introduction of a modified nucleoside can potentially alter the transcriptional landscape of the cell. RNA sequencing data has shown that 5-EU labeling leads to a significant differential expression of nearly 200 genes compared to control cells. In stark contrast, 5-VU treatment resulted in the differential expression of only 18 genes, indicating that it is a much less perturbative probe for studying nascent RNA.[1]
| Parameter | This compound (5-VU) | 5-Ethynyluridine (5-EU) | Reference |
| Differentially Expressed Genes (HEK293T cells, 16h treatment) | 18 genes | ~200 genes | [1] |
Chemical Detection and Orthogonality
The key to the utility of these analogs lies in the ability to specifically tag them after their incorporation into RNA. Both 5-VU and 5-EU employ highly efficient bioorthogonal reactions for this purpose.
-
This compound (5-VU) is detected via an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe (e.g., a fluorophore or biotin).[1][2] This reaction is known for its fast kinetics and biocompatibility.
-
5-Ethynyluridine (5-EU) is detected using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "Click chemistry," with an azide-conjugated probe.[3][4] While highly efficient, the requirement for a copper catalyst can be a concern due to its potential cytotoxicity and ability to damage nucleic acids.[5]
A significant advantage of the IEDDA chemistry used for 5-VU is its orthogonality to the CuAAC reaction. This allows for dual labeling experiments where, for instance, nascent RNA can be labeled with 5-VU and another biomolecule with an alkyne-containing analog, and each can be detected independently without cross-reactivity.[1]
Experimental Protocols
Below are generalized protocols for the metabolic labeling and detection of nascent RNA using 5-VU and 5-EU in cultured cells.
This compound (5-VU) Labeling and IEDDA Detection
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-VU to the culture medium at a final concentration of 1 mM from a stock solution in DMSO.
-
Incubate for the desired labeling period (e.g., 5 hours).[1]
2. Cell Fixation and Permeabilization (for imaging):
-
Wash cells twice with DPBS.
-
Fix cells with 3.7% paraformaldehyde in DPBS for 10 minutes at room temperature.
-
Quench the fixation with 50 mM glycine in DPBS for 5 minutes.
-
Wash cells twice with DPBS.
-
Permeabilize cells with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature.[1]
-
Wash cells twice with DPBS.
3. IEDDA Reaction (for imaging):
-
Prepare a solution of a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) in DPBS.
-
Incubate the permeabilized cells with the tetrazine solution for the required time to achieve sufficient signal.
-
Wash cells to remove excess probe and proceed with imaging.
5-Ethynyluridine (5-EU) Labeling and CuAAC (Click Chemistry) Detection
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-EU to the culture medium at a final concentration typically ranging from 0.5 mM to 5 mM.[3]
-
Incubate for the desired labeling period (e.g., 0.5 to 24 hours).[3]
2. RNA Isolation (for capture):
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent.[6]
3. CuAAC (Click) Reaction (for capture):
-
Prepare a reaction mixture containing the isolated RNA, an azide-biotin conjugate, a copper(II) sulfate solution, and a reducing agent like sodium ascorbate to generate Cu(I) in situ.[6][7]
-
Incubate the reaction to allow for the cycloaddition to occur.
-
The biotinylated RNA can then be captured using streptavidin-coated magnetic beads.[6]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps.
Caption: Experimental workflow for this compound labeling and detection.
Caption: Experimental workflow for 5-Ethynyluridine labeling and detection.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 5-ethynyluridine are powerful tools for studying nascent RNA. However, the evidence suggests that 5-VU is a significantly less perturbative and toxic alternative to 5-EU .[1] This makes it particularly advantageous for:
-
Long-term labeling studies: Where the toxicity of 5-EU could be a limiting factor.
-
Sensitive cellular systems: Where minimizing cellular stress is paramount.
-
In vivo applications: Where the lower toxicity of 5-VU is a critical safety consideration.[1]
-
Dual-labeling experiments: Taking advantage of the orthogonal IEDDA chemistry.
For researchers whose primary goal is to study the dynamics of RNA transcription with minimal off-target effects, this compound represents a clear advancement in the field of metabolic RNA labeling. While 5-EU remains a widely used and effective reagent, careful consideration of its potential to alter cellular physiology is warranted when interpreting experimental results.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
A Comparative Guide to the Cytotoxicity of 5-Vinyluracil and 5-Ethynyluridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two uracil analogs: 5-Vinyluracil and 5-Ethynyluridine. While both compounds are of interest in various research contexts, particularly in the labeling and study of nucleic acids, their effects on cell viability differ significantly. This comparison is based on available experimental data to inform researchers in their selection and application of these molecules.
Executive Summary
5-Ethynyluridine and its derivatives are well-characterized for their cytotoxic effects, which are a known complication in their use for metabolic labeling of RNA. In contrast, there is a notable lack of quantitative cytotoxic data for this compound in publicly available literature. Qualitative statements suggest that the nucleoside form of this compound, 5-vinyluridine, exhibits minimal toxic effects compared to 5-ethynyluridine.[1] However, without direct comparative studies and quantitative data for this compound, this remains to be definitively established. This guide summarizes the available quantitative data for 5-ethynyluridine and outlines the necessary experimental protocols for a direct comparative evaluation.
Quantitative Cytotoxicity Data
A direct quantitative comparison is hampered by the absence of published IC50 values for this compound. The following table summarizes the available data for the closely related and more extensively studied 5-ethynyl-2'-deoxyuridine (EdU), which shares the same cytotoxicophore (the 5-ethynyluracil moiety).
| Compound | Cell Line | IC50 Value | Media Conditions |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Chinese Hamster Ovary (CHO) | 75 µM | Nucleotide/nucleoside-supplemented |
| 0.05 µM | Nucleotide/nucleoside-deficient | ||
| DNA repair-deficient CHO | ~0.30–0.63 µM | Not specified | |
| This compound | Various | Data not available | Not applicable |
Note: IC50 values for EdU are highly dependent on the presence of competing natural nucleosides in the culture medium.
Mechanisms of Cytotoxicity
5-Ethynyluridine: The cytotoxic effects of 5-ethynyluridine and its deoxy- form (EdU) are attributed to two primary mechanisms:
-
Incorporation into DNA and RNA: Once metabolized into its triphosphate form, 5-ethynyluridine can be incorporated into newly synthesized nucleic acids. This incorporation can disrupt normal cellular processes. The presence of the ethynyl group in the DNA strand can lead to interstrand cross-links.[2]
-
Inhibition of Thymidylate Synthase: The monophosphate form of EdU (EdUMP) is a known inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool, further promoting the incorporation of the analog into DNA and ultimately triggering cell death.[2]
This compound: The precise mechanism of cytotoxicity for this compound has not been elucidated due to a lack of dedicated studies. It is plausible that, like other uracil analogs, it could be metabolized and incorporated into nucleic acids. However, the reactivity of the vinyl group is generally lower than that of the ethynyl group, which may account for the reported lower toxicity of its nucleoside.[1] Without experimental data, this remains speculative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known cytotoxic pathway for 5-ethynyluridine and a general experimental workflow for assessing the cytotoxicity of uracil analogs.
References
5-Vinyluracil vs. BrdU: A Comparative Guide to DNA Synthesis and Cell Proliferation Assays
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is a cornerstone of cell biology, enabling the quantification of cell proliferation, the assessment of drug cytotoxicity, and the elucidation of mechanisms governing cell cycle control. For decades, 5-Bromo-2'-deoxyuridine (BrdU) has been the gold-standard for labeling newly synthesized DNA. However, the advent of click chemistry has introduced novel thymidine analogs, such as 5-Vinyluracil (5-VU), offering alternative approaches with distinct advantages and disadvantages. This guide provides an objective comparison of this compound and BrdU, with supporting data and detailed experimental protocols to inform the selection of the most appropriate method for your research needs.
Principle of Detection: A Tale of Two Chemistries
At the heart of the difference between this compound and BrdU lies their method of detection. Both are analogs of the DNA precursor thymidine and are incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, the subsequent steps to visualize and quantify this incorporation are fundamentally different.
BrdU detection relies on a well-established immunoassay. After incorporation, the DNA must be denatured, typically using harsh acid or heat treatment, to expose the BrdU epitope. A specific monoclonal antibody can then bind to the incorporated BrdU, which is subsequently detected using a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent readout.
This compound (5-VU or 5-VdU) detection , on the other hand, utilizes a bioorthogonal chemical reaction known as copper-free click chemistry. The vinyl group of the incorporated 5-VU reacts specifically with a tetrazine-conjugated fluorescent probe in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.
Performance Comparison: A Head-to-Head Analysis
The choice between 5-VU and BrdU will depend on the specific requirements of the experiment, including the cell type, the need for multiplexing with other markers, and the desired balance between throughput and sensitivity. While direct, side-by-side quantitative comparisons in the literature are limited, a composite analysis based on available data for these and related thymidine analogs highlights their key performance characteristics.[1]
| Parameter | This compound (5-VU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper-free Click Chemistry | Antibody-based |
| DNA Denaturation | Not required | Required (acid or heat) |
| Protocol Duration | Shorter (~2-4 hours post-labeling) | Longer (>4 hours, often with overnight incubation) |
| Multiplexing | Highly compatible with antibody-based staining | Challenging due to harsh denaturation |
| Potential Cytotoxicity | Generally considered to have lower cytotoxicity | Known to have cytotoxic and mutagenic effects[2] |
| In Vivo Compatibility | Suitable due to mild detection | Established, but potential for toxicity |
| Sensitivity | High | High |
| Typical Concentration | 10-20 µM[1] | 10-100 µM[1] |
| Typical Incubation | 2-4 hours[1] | 1-24 hours[1] |
Experimental Workflows and Signaling Pathways
The distinct detection chemistries of 5-VU and BrdU result in significantly different experimental workflows.
This compound (5-VU) Experimental Workflow
Caption: Workflow for this compound cell proliferation assay.
BrdU Experimental Workflow
Caption: Workflow for BrdU cell proliferation assay.
Detailed Experimental Protocols
This compound (5-VU) Cell Proliferation Assay Protocol
This protocol is a representative example for immunofluorescence microscopy.
-
Cell Culture and Labeling:
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Copper-Free Click Reaction:
-
Prepare the click reaction cocktail containing a tetrazine-conjugated fluorescent dye (e.g., at 5 µM) in a compatible buffer (e.g., PBS).
-
Remove the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Quantify the percentage of 5-VU-positive cells.
-
BrdU Cell Proliferation Assay Protocol
This protocol is a representative example for immunofluorescence microscopy.
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Prepare a BrdU labeling solution in pre-warmed cell culture medium at a final concentration of 10-100 µM.[1]
-
Replace the existing medium with the BrdU labeling solution.
-
Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the cell division rate.[1]
-
-
Fixation and Permeabilization:
-
Remove the BrdU labeling solution and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by washing the cells three times with PBS or incubating with a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5) for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton™ X-100) for 1 hour at room temperature.
-
Incubate the cells with a primary anti-BrdU antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T).
-
Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS-T.
-
-
Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides and image as described for the 5-VU protocol.
-
Concluding Remarks: Making the Right Choice
Both this compound and BrdU are powerful tools for assessing DNA synthesis and cell proliferation. The traditional BrdU assay is a well-validated and widely used method with a vast body of literature to support its application. However, its requirement for harsh DNA denaturation can be a significant drawback, particularly for experiments involving the simultaneous detection of other cellular antigens.
This compound, with its reliance on gentle, copper-free click chemistry, offers a compelling alternative. The milder protocol preserves cellular integrity and is highly compatible with multiplexing, making it an excellent choice for complex, multi-parameter analyses. While direct quantitative comparisons with BrdU are still emerging, the advantages in terms of workflow and sample preservation position this compound as a valuable addition to the researcher's toolkit for studying cell proliferation. The ultimate choice will depend on a careful consideration of the specific experimental goals and the trade-offs between established methodology and the benefits of a more modern, streamlined approach.
References
A Comparative Guide to the Validation of RNA-Protein Interactions: 5-Vinyluracil Cross-linking and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The study of RNA-protein interactions is fundamental to understanding gene regulation, and the precise identification of these interactions is crucial for therapeutic development. This guide provides a comprehensive comparison of 5-Vinyluracil (5-VU) as a metabolic labeling agent for RNA with established cross-linking methods for validating RNA-protein interactions, including traditional UV cross-linking and Photoactivatable-Ribonucleoside-Enhanced Cross-linking and Immunoprecipitation (PAR-CLIP).
Overview of RNA-Protein Interaction Validation Methods
At the core of identifying direct RNA-protein interactions in a cellular context is the ability to covalently link the RNA and its binding protein. This is typically achieved through UV irradiation, which can be enhanced by incorporating photoreactive nucleoside analogs into the RNA. Once cross-linked, the protein of interest is immunoprecipitated, and the associated RNA is identified through sequencing.
This compound (5-VU) is a modified uracil analog that can be metabolically incorporated into newly transcribed RNA. Its primary application to date has been in the metabolic labeling of nascent RNA for studying RNA synthesis and decay, largely due to its low cytotoxicity. While not a conventional photo-cross-linker, its vinyl group presents a potential, albeit less explored, avenue for inducing covalent bonds with interacting proteins.
Traditional UV Cross-linking (CLIP) utilizes short-wavelength UV light (254 nm) to induce covalent bonds between native nucleotides (primarily uracil) and amino acids. While it does not require metabolic labeling, its efficiency is generally low.[1]
Photoactivatable-Ribonucleoside-Enhanced Cross-linking (PAR-CLIP) employs photoreactive nucleoside analogs, most commonly 4-thiouridine (4sU), which are incorporated into RNA.[1] Upon exposure to longer wavelength UV light (365 nm), 4sU is more efficiently cross-linked to interacting proteins compared to standard UV cross-linking.[1]
Quantitative Comparison of Metabolic Labeling and Cross-linking Methods
The choice of method for studying RNA-protein interactions involves a trade-off between labeling efficiency, cytotoxicity, cross-linking efficiency, and potential biases. The following table summarizes key quantitative parameters for this compound, 4-thiouridine, and standard UV cross-linking.
| Feature | This compound (5-VU) | 4-Thiouridine (4sU) | Standard UV (254 nm) |
| Primary Application | Metabolic labeling of nascent RNA | Photo-cross-linking (PAR-CLIP) | Direct UV cross-linking (CLIP) |
| Incorporation into RNA | Metabolic | Metabolic | Not Applicable |
| Reported Cytotoxicity | Minimal toxic effects and transcriptional changes compared to 5-EUrd[2] | Cytotoxicity issues reported[2] | UV irradiation can be cytotoxic |
| Cross-linking Efficiency | Not established as a primary cross-linker; potential for photo-induced reactions of the vinyl group exists but is not well-characterized. | High efficiency with 365 nm UV light | Low efficiency with 254 nm UV light[1] |
| Signature Mutation | Can induce mutations after chemical modification (e.g., with maleimides) for mutational profiling[2] | T to C transitions in sequencing reads | Deletions or substitutions at the cross-link site |
| Cell-type Specificity | Can be used for cell-specific labeling with a mutant uracil phosphoribosyltransferase (UPRT)[2] | Generally not cell-type specific | Not cell-type specific |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are protocols for metabolic labeling with this compound and for the widely used PAR-CLIP and standard UV CLIP methods.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol is for labeling newly synthesized RNA and does not include a cross-linking step, as this is not a standard application for 5-VU.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce 5-Vinyluridine (5-VUrd), the nucleoside form of 5-VU, into the cell culture medium at a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
RNA Isolation: Following the labeling period, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.
-
Downstream Analysis: The 5-VU-labeled RNA can be used for various downstream applications, including:
-
Nascent RNA capture: The vinyl group can be chemically modified (e.g., via inverse electron-demand Diels-Alder (IEDDA) chemistry) to attach a biotin tag for affinity purification of newly synthesized transcripts.
-
Mutational profiling: Chemical treatment of the vinyl group can induce misincorporations during reverse transcription, allowing for the identification of labeled transcripts through sequencing analysis.[2]
-
Protocol 2: PAR-CLIP for Validation of RNA-Protein Interactions
-
Metabolic Labeling with 4-Thiouridine (4sU): Add 4sU to the cell culture medium at a final concentration of 100 µM for 12-16 hours.
-
UV Cross-linking: Wash the cells with PBS and irradiate with 365 nm UV light at an energy of 0.1-0.4 J/cm².
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation of the protein of interest using a specific antibody.
-
RNase Digestion: Partially digest the RNA with RNase T1 to obtain short RNA fragments bound to the protein.
-
RNA End-Repair and Ligation: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments. Ligate a 3' adapter.
-
Protein-RNA Complex Visualization: Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Visualize by autoradiography (if using radiolabeled adapters).
-
Protein Digestion and RNA Isolation: Excise the band corresponding to the protein-RNA complex and treat with proteinase K to digest the protein. Isolate the RNA fragments.
-
Reverse Transcription and PCR Amplification: Ligate a 5' adapter, reverse transcribe the RNA into cDNA, and amplify by PCR.
-
High-Throughput Sequencing: Sequence the cDNA library to identify the RNA binding sites.
Protocol 3: Standard UV CLIP
-
UV Cross-linking: Wash cells with PBS and irradiate with 254 nm UV light at an energy of 0.15-0.4 J/cm².[3]
-
Cell Lysis and Immunoprecipitation: Follow the same procedure as in the PAR-CLIP protocol.
-
RNase Digestion, RNA End-Repair, and Ligation: Proceed as described for PAR-CLIP.
-
Protein-RNA Complex Visualization, Protein Digestion, and RNA Isolation: Follow the same steps as in the PAR-CLIP protocol.
-
Reverse Transcription, PCR Amplification, and Sequencing: Proceed as described for PAR-CLIP.
Visualization of Experimental Workflows
This compound Metabolic Labeling Workflow
Caption: Workflow for metabolic labeling of nascent RNA using this compound.
PAR-CLIP Experimental Workflow
Caption: The experimental workflow for PAR-CLIP.
Standard UV CLIP Experimental Workflow
Caption: The experimental workflow for standard UV CLIP.
Concluding Remarks
The validation of RNA-protein interactions is a dynamic field with a range of available methodologies. This compound stands out as a valuable tool for metabolic labeling of nascent RNA due to its low cytotoxicity, making it ideal for studying RNA dynamics. However, its application as a direct photo-cross-linker for validating RNA-protein interactions is not yet established.
For the direct identification of RNA-protein binding sites, PAR-CLIP offers high efficiency and specificity, albeit with potential cytotoxicity associated with 4sU. Standard UV CLIP remains a viable option that avoids metabolic labeling but suffers from lower cross-linking efficiency. The choice of method will ultimately depend on the specific biological question, the cell system being studied, and the trade-offs between labeling efficiency, cytotoxicity, and cross-linking efficiency that a researcher is willing to make. Future research may yet unlock the potential of the vinyl group in this compound for efficient and low-toxicity cross-linking applications.
References
A Comparative Analysis of 5-Vinyluracil and 4-Thiouridine for Nascent RNA Labeling and Analysis
In the dynamic field of molecular biology, the ability to distinguish and analyze newly synthesized RNA is paramount to understanding gene regulation, RNA processing, and cellular responses to various stimuli. Metabolic labeling using nucleoside analogs has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparative analysis of two key uridine analogs: 4-thiouridine (4sU) and 5-Vinyluracil, offering researchers, scientists, and drug development professionals the necessary data to select the appropriate tool for their experimental needs.
Introduction to 4-Thiouridine (4sU) and this compound
4-Thiouridine (4sU) is a well-established and widely used photoactivatable ribonucleoside analog for studying RNA dynamics.[1][2][3] When introduced to cells, it is incorporated into newly transcribed RNA in place of uridine.[4] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom. This thionucleoside allows for the specific biotinylation of nascent RNA, enabling its separation from pre-existing RNA.[3] Furthermore, upon exposure to long-wave UV light (365 nm), 4sU can form covalent crosslinks with interacting proteins, making it an invaluable tool for identifying RNA-protein interactions.[5][6][7]
This compound and its nucleoside counterpart, 5-vinyluridine (5-VU), are more recent additions to the molecular biologist's toolkit for RNA metabolic labeling.[2][8] The vinyl group at the C5 position serves as a bioorthogonal handle for chemical conjugation, allowing for the detection and enrichment of nascent RNA.[8] Notably, studies have suggested that 5-VU exhibits lower cytotoxicity and induces fewer transcriptional changes compared to other uridine analogs like 5-ethynyluridine (5-EU), presenting it as a less disruptive probe for studying cellular processes.[1][2]
Physicochemical and Biochemical Properties
A fundamental understanding of the properties of these analogs is crucial for their effective application. The table below summarizes their key characteristics.
| Property | 4-Thiouridine (4sU) | This compound |
| Molecular Formula | C₉H₁₂N₂O₅S | C₆H₆N₂O₂ |
| Molecular Weight | 260.27 g/mol | 138.12 g/mol |
| Modification | Thiol group at C4 position | Vinyl group at C5 position |
| Cellular Uptake | Readily taken up by cells and incorporated into newly transcribed RNA.[4] | Incorporated into nascent RNA through endogenous nucleoside salvage pathways.[2] |
| Primary Application | Metabolic labeling of RNA, RNA-protein crosslinking.[1][5] | Metabolic labeling of RNA, mutational profiling.[2][8] |
Performance in RNA Metabolic Labeling
The efficiency of incorporation and the potential for cellular perturbation are critical performance metrics for any metabolic label.
| Performance Metric | 4-Thiouridine (4sU) | This compound / 5-Vinyluridine (5-VU) |
| Incorporation Efficiency | Efficiently incorporated into nascent RNA across a broad range of cell types and organisms.[3] | Demonstrated to have efficient incorporation, with 5-VU showing the second-highest incorporation rate among several tested vinyl nucleosides.[1] |
| Optimal Concentration | Typically used at concentrations ranging from 50 µM to 500 µM.[4][9] | Used at concentrations around 1 mM in reported studies.[1] |
| Labeling Time | Can be used for short pulse-labeling (minutes) to long-term labeling (hours).[2] | Effective for labeling over several hours.[1] |
| Cytotoxicity | Can exhibit toxicity at elevated concentrations (>50µM) and with extended exposure, potentially affecting processes like pre-mRNA splicing.[4][10] | Shown to have no significant effect on cell proliferation after 12 hours of incubation and significantly less impact on gene expression compared to 5-ethynyluridine (5-EU).[1] |
| Specificity | Incorporated by all major nuclear RNA polymerases (I, II, and III).[11] | Can be incorporated non-specifically, but highly specific labeling can be achieved in cells expressing a mutant uracil phosphoribosyltransferase (UPRT).[2][8] |
Application in Photo-Crosslinking
Photo-crosslinking is a powerful technique to capture transient RNA-protein interactions. 4sU is the established standard for this application.
| Feature | 4-Thiouridine (4sU) | This compound |
| Photo-crosslinking | Yes, widely used. | Limited data available. The vinyl group is not a traditional photo-crosslinker, but can participate in cycloaddition reactions.[6] |
| Mechanism | Forms covalent crosslinks with amino acid residues upon UV irradiation (typically 365 nm).[5][6][7] | Not typically used for direct photo-crosslinking. Can be used in mutational profiling where chemical modification of the vinyl group induces mutations during reverse transcription.[2] |
| Crosslinking Efficiency | Efficient, enabling techniques like PAR-CLIP.[6] | Not applicable for direct photo-crosslinking. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental procedures for utilizing 4sU and this compound.
Metabolic Labeling and Analysis Workflow
4sU-based Photo-Crosslinking and Immunoprecipitation (PAR-CLIP) Workflow
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO, stored at -20°C, light-protected)
-
TRIzol reagent or equivalent for RNA extraction
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare fresh 4sU-containing medium by diluting the 4sU stock solution to the final desired concentration (e.g., 100-500 µM).[9]
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours), protecting them from light to prevent premature crosslinking.[2]
-
-
Total RNA Extraction:
-
After incubation, aspirate the medium and lyse the cells directly on the plate using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the total RNA in an appropriate buffer.
-
Add Biotin-HPDP to the RNA solution and incubate at room temperature in the dark for 1.5-2 hours to allow for the biotinylation of the thiol group on the incorporated 4sU.
-
Remove excess biotin by chloroform extraction and isopropanol precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA pellet.
-
Use streptavidin-coated magnetic beads to capture the biotinylated (newly synthesized) RNA.
-
Wash the beads to remove non-biotinylated (pre-existing) RNA.
-
Elute the captured RNA from the beads using a reducing agent (e.g., DTT) to cleave the disulfide bond in the Biotin-HPDP linker.
-
-
Downstream Analysis:
-
The purified, newly synthesized RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Vinyluridine (5-VU) for Mutational Profiling
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
5-Vinyluridine (5-VU) stock solution (e.g., 100 mM in DMSO, stored at -20°C)
-
RNA extraction kit
-
Maleimide derivative for cycloaddition (e.g., N-methylmaleimide)
-
Reverse transcriptase and reagents for cDNA synthesis
-
Reagents for PCR and sequencing
Procedure:
-
Cell Culture and Labeling:
-
Culture HEK293T cells to the desired confluency.
-
Treat the cells with 5-VU at a final concentration of 1 mM for a specified duration (e.g., 16 hours).[1]
-
-
Total RNA Extraction:
-
Isolate total RNA from the cells using a standard RNA extraction kit, including a DNase treatment step to remove genomic DNA.[1]
-
-
Cycloaddition Reaction:
-
Incubate the isolated RNA containing 5-VU with a maleimide derivative. This reaction forms a cycloadduct on the vinyl group.[2]
-
-
Reverse Transcription:
-
Perform reverse transcription on the modified RNA. The cycloadduct on the 5-VU base causes the reverse transcriptase to misincorporate nucleotides, typically resulting in a T-to-A mutation in the resulting cDNA.[2]
-
-
Sequencing and Analysis:
-
Prepare a sequencing library from the cDNA.
-
Sequence the library and analyze the data, looking for an increased frequency of T-to-A mutations. Transcripts with a significant increase in these mutations compared to untreated controls are identified as newly synthesized.[2]
-
Conclusion
Both 4-thiouridine and this compound are valuable tools for the study of nascent RNA, each with distinct advantages and applications.
4-Thiouridine (4sU) remains the gold standard for many applications, particularly for its well-characterized use in both metabolic labeling and, crucially, in situ RNA-protein photo-crosslinking. Its extensive use has led to a wealth of established protocols and a deep understanding of its behavior in cellular systems. However, researchers should be mindful of its potential for cytotoxicity and off-target effects at higher concentrations and during long exposure times.[4][10]
This compound (5-VU) emerges as a promising alternative, with its primary advantage being lower cellular perturbation and cytotoxicity.[1] This makes it particularly suitable for long-term labeling studies where minimizing the impact on normal cellular processes is critical. The development of a mutant UPRT enzyme for cell-specific labeling further enhances its utility for in vivo studies in complex biological systems.[2][8] While its application in direct photo-crosslinking is not established, its use in mutational profiling offers an enrichment-free method for identifying nascent transcripts.
The choice between 4sU and this compound will ultimately depend on the specific research question. For studies focused on RNA-protein interactions via crosslinking, 4sU is the clear choice. For experiments requiring long-term labeling or minimal cellular disruption, and where mutational profiling is a viable analysis method, this compound presents a compelling and less toxic alternative. As research into this compound and other novel nucleoside analogs continues, the toolkit for dissecting the complexities of the transcriptome will undoubtedly expand.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 5-fluorouracil on cell cycle arrest and toxicity induced by X-irradiation in normal mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of 5-Vinyluracil on RNA: A Comparative Guide for Researchers
In the dynamic field of RNA biology, the ability to accurately label and analyze nascent RNA transcripts is paramount to understanding the intricate mechanisms of gene expression. For researchers, scientists, and drug development professionals, the choice of labeling reagent can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 5-Vinyluracil (5-VU), a modified nucleoside, with other commonly used alternatives, offering a deep dive into its effects on RNA structure and function, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of an RNA labeling reagent is a critical decision in experimental design, with implications for cell viability, transcriptional perturbation, and the integrity of downstream analyses. Here, we compare this compound (5-VU) to two widely used alternatives: 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU).
| Feature | This compound (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Capture Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry).[1] | Thiol-specific biotinylation (e.g., with HPDP-biotin).[1] |
| Cell Viability | No significant effect on cell proliferation observed.[2] | Can cause significant growth inhibition, with a nearly 50% decrease in cell proliferation after 48 hours in some cases.[2] | Known to induce significant toxicity in cells.[2] |
| Transcriptional Perturbation | Minimal; resulted in differential expression of only 18 genes in one study.[2] | Moderate; led to significant differential expression of nearly 200 genes in the same study.[2] | Can cause considerable alterations to gene expression. |
| Incorporation Efficiency | Reported at 0.86% in HEK293T cells after 12 hours at 1 mM concentration.[2] | Generally high correlation with transcriptional activity.[1] | Efficiently incorporated into nascent RNA. |
| Orthogonality | IEDDA chemistry is orthogonal to the click chemistry used for 5-EU, allowing for dual labeling experiments.[2] | Click chemistry is a widely used and robust bioorthogonal reaction. | Thiol-based chemistry can have cross-reactivity with cellular thiols. |
Impact on RNA Structure: A Structural Biologist's Perspective
The introduction of a modified nucleoside into an RNA molecule has the potential to alter its secondary and tertiary structure, which could, in turn, affect its function. While direct, quantitative SHAPE-MaP data for 5-VU-labeled RNA is not yet widely available in the literature, the minimal perturbation to gene expression observed with 5-VU suggests that its impact on RNA structure is likely to be less significant than that of more disruptive analogs.[2]
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) is a powerful technique for probing RNA structure at single-nucleotide resolution.[3] The method uses chemical probes that preferentially modify flexible, unpaired nucleotides, and these modifications are then identified by reverse transcription and sequencing.[3] Researchers looking to investigate the precise structural consequences of 5-VU incorporation are encouraged to employ this technique.
Functional Consequences of this compound Incorporation
The ultimate test of a labeling reagent's utility is its impact on the biological functions of the labeled RNA. Here, we examine the effects of 5-VU on two key aspects of RNA function: translation efficiency and mRNA stability.
Translation Efficiency
The efficiency with which an mRNA is translated into protein is a critical determinant of gene expression. While direct ribosome profiling data for 5-VU-labeled RNA is limited, the significantly lower number of differentially expressed genes upon 5-VU treatment compared to 5-EU suggests a reduced impact on the translational landscape.[2] Ribosome profiling, a technique that sequences ribosome-protected mRNA fragments, can provide a snapshot of all the mRNAs being actively translated in a cell at a given moment. Future studies employing ribosome profiling on 5-VU-labeled transcripts will be invaluable in quantifying its precise effect on translation.
mRNA Stability and Decay
The stability of an mRNA molecule, often measured by its half-life, is another crucial factor in regulating gene expression. Metabolic labeling with nucleoside analogs is a common method to measure RNA decay rates.[4] While specific studies directly comparing the impact of 5-VU and other analogs on global mRNA decay rates are not yet prevalent, the reduced cellular toxicity and transcriptional perturbation associated with 5-VU make it a promising candidate for such studies, as it is less likely to induce secondary effects that could confound decay measurements.[2]
Experimental Protocols
Metabolic Labeling of Nascent RNA with this compound
This protocol describes the metabolic labeling of newly synthesized RNA in cultured cells using this compound.
Materials:
-
This compound (5-VU)
-
Cell culture medium
-
Cultured cells (e.g., HEK293T)
-
DMSO (for dissolving 5-VU)
Procedure:
-
Prepare a stock solution of 5-VU in DMSO.
-
Culture cells to the desired confluency.
-
Add 5-VU to the cell culture medium to a final concentration of 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 5 hours).[2]
-
After incubation, harvest the cells for downstream applications.
Biotinylation of 5-VU Labeled RNA via IEDDA Reaction
This protocol details the conjugation of biotin to 5-VU-labeled RNA using an inverse-electron-demand Diels-Alder (IEDDA) reaction.
Materials:
-
Total RNA isolated from 5-VU labeled cells
-
Tetrazine-biotin conjugate (Tz-biotin)
-
Reaction buffer (e.g., 6% DMSO in acetic acid, pH 5.0)[2]
-
RNA purification kit
Procedure:
-
Isolate total RNA from 5-VU labeled cells using a standard method.
-
In a reaction tube, combine 10 µg of total RNA with 1 mM Tz-biotin in the reaction buffer to a final volume of 50 µL.[2]
-
Incubate the reaction at 37°C for 2 hours with shaking.[2]
-
Purify the biotinylated RNA using an RNA purification kit to remove unreacted Tz-biotin.
-
The biotinylated RNA is now ready for downstream applications such as enrichment or detection.
In-cell RNA Structure Probing with SHAPE-MaP
This protocol provides a general workflow for probing RNA structure in living cells using SHAPE-MaP.
Materials:
-
Cultured cells
-
SHAPE reagent (e.g., 1M7, NAI)
-
Quenching solution
-
RNA extraction reagents
-
Reverse transcription reagents with MnCl2
-
Primers for gene of interest or random primers for transcriptome-wide analysis
-
Sequencing library preparation kit
Procedure:
-
Treat living cells with the SHAPE reagent.
-
Quench the reaction to stop further modification.
-
Extract and purify the modified RNA.
-
Perform reverse transcription under conditions that induce mutations at the sites of SHAPE adducts (in the presence of MnCl2).[5]
-
Prepare a sequencing library from the resulting cDNA.
-
Sequence the library and analyze the data to identify mutation rates, which correspond to SHAPE reactivities.
Visualizing the Processes: Diagrams and Workflows
To further elucidate the concepts and protocols discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic labeling of RNA with this compound.
Caption: Workflow for 5-VU labeling and biotin-based enrichment.
Caption: Logical workflow of an in-cell SHAPE-MaP experiment.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Vinyluracil and Other Uridine Analogs in Therapeutic Research
In the landscape of therapeutic drug development, particularly in oncology and virology, uridine analogs represent a cornerstone of nucleoside-based chemotherapy. These structural mimics of the natural nucleoside uridine can interfere with nucleic acid synthesis and repair, leading to cytotoxic or antiviral effects. Among these, 5-Vinyluracil and its deoxyribonucleoside counterpart, 5-vinyl-2'-deoxyuridine (VdU), have garnered interest. This guide provides a head-to-head comparison of this compound with other key uridine analogs—5-Fluorouracil (5-FU), 5-Iodouracil, and 5-Trifluoromethyluracil—supported by available experimental data.
Quantitative Comparison of Biological Activity
Direct head-to-head comparative studies providing IC50 values for the anticancer activity of this compound against other uridine analogs in the same cancer cell lines under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can provide an overview of their individual potencies.
Table 1: Comparative Anticancer Cytotoxicity (IC50, µM) of Uridine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Vinyl-2'-deoxyuridine (VdU) | Data not available in direct comparative studies. One study showed synergistic cytotoxicity with another compound but did not report the standalone IC50. | N/A | [1] |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon) | 1.2 - 185 | BenchChem |
| HT-29 (Colon) | 85.37 ± 1.81 | BenchChem | |
| MCF-7 (Breast) | 25 | BenchChem | |
| HeLa (Cervical) | 43.34 ± 2.77 | BenchChem | |
| A549 (Lung) | Not Specified | BenchChem | |
| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | FM3A TK-/HSV-1 TK+ (Murine Mammary Carcinoma) | 0.002 - 0.80 | [2] |
| 5-Trifluoromethyl-2'-deoxyuridine | Data not available in direct comparative studies. | N/A |
Note: IC50 values can vary significantly based on the cancer cell line, exposure time, and the specific cytotoxicity assay used. The data for 5-FU is compiled from various sources and illustrates this variability. A direct comparison of potency requires testing these compounds in the same experiment.
Table 2: Comparative Antiviral Activity of Uridine Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Relative Antiviral Potency |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) | Most Potent |
| 5-Vinyl-2'-deoxyuridine (VdU) | Active |
| 5-Iodo-2'-deoxyuridine (IUdR) | Less Active |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Active |
This qualitative comparison is based on a study that evaluated the antiherpes activity of several 5-substituted deoxyuridines.
Mechanism of Action: Targeting Thymidylate Synthase
A primary mechanism of action for many 5-substituted uridine analogs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, these analogs deplete the cellular pool of dTTP, leading to the misincorporation of uracil into DNA and ultimately, cell death.
Caption: Inhibition of thymidylate synthase by 5-substituted uridine analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the uridine analogs (e.g., this compound, 5-Fluorouracil) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of dUMP (deoxyuridine monophosphate) and CH2-THF (5,10-methylenetetrahydrofolate).
-
Prepare various concentrations of the inhibitor (uridine analog monophosphate).
2. Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the reaction buffer, dUMP, CH2-THF, and the inhibitor at the desired concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a purified recombinant human thymidylate synthase enzyme.
-
Immediately place the plate/cuvette in a spectrophotometer capable of reading at 340 nm and 37°C.
3. Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for enzyme inhibition.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the head-to-head comparison of uridine analogs.
Caption: Workflow for comparing uridine analogs.
Conclusion
While this compound and its derivatives show promise as therapeutic agents, particularly in the context of antiviral research, a comprehensive, direct comparison of their anticancer cytotoxicity with established drugs like 5-Fluorouracil is not yet fully elucidated in the scientific literature. The available data suggests that substitutions at the 5-position of the uracil ring significantly influence biological activity. Future head-to-head studies employing standardized experimental protocols are crucial to definitively establish the comparative efficacy of this compound and guide the development of next-generation nucleoside analog therapies. The experimental workflows and mechanistic insights provided in this guide offer a framework for such investigations.
References
- 1. DNA templated Click Chemistry via 5-vinyl-2'-deoxyuridine and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel (E)-5-(2-iodovinyl)-2'-deoxyuridine derivatives as potential cytostatic agents against herpes simplex virus thymidine kinase gene transfected tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 5-Vinyluracil Incorporation into RNA: A Comparative Guide
The accurate tracking of newly synthesized RNA is fundamental to understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs offers a powerful approach to distinguish nascent transcripts from the pre-existing RNA pool. Among the various analogs, 5-Vinyluracil (5-VU) has emerged as a versatile tool. This guide provides a comprehensive comparison of 5-VU with other common RNA labeling agents, focusing on the validation of its incorporation specificity, and is intended for researchers, scientists, and drug development professionals.
Introduction to this compound (5-VU)
This compound (5-VU) is a modified nucleobase that can be metabolically incorporated into newly transcribed RNA. Its vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to reporter molecules for visualization or enrichment. A key advantage of 5-VU is its reported low cytotoxicity compared to other widely used analogs like 5-ethynyluridine (5-EU) and 4-thiouridine (4-SUrd)[1][2]. The subsequent detection of 5-VU is typically achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction, a copper-free click chemistry method that is highly compatible with cellular components and helps preserve RNA integrity[3][4].
Achieving Specificity with this compound
The specificity of 5-VU incorporation into RNA can be achieved at two levels: general metabolic labeling and cell-type-specific labeling.
-
General Metabolic Labeling: In standard cell cultures, 5-vinyluridine (the nucleoside form of 5-VU) is taken up by cells and incorporated into nascent RNA by the cell's endogenous salvage pathways[1].
-
Cell-Type-Specific Labeling: For enhanced specificity, particularly in complex in vivo systems, 5-VU can be used in conjunction with an engineered enzyme. A mutant Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) has been developed that preferentially utilizes 5-VU as a substrate, while having minimal activity with the natural uracil. By expressing this mutant UPRT in target cells, researchers can ensure that 5-VU is primarily incorporated into the RNA of that specific cell population, significantly reducing off-target labeling[3][5][6]. This approach overcomes the background incorporation that can occur with other analogs due to the activity of endogenous enzymes like uridine monophosphate synthase (UMPS)[3].
Comparative Analysis of RNA Labeling Agents
The choice of an RNA labeling agent depends on the specific experimental goals and constraints. Here, we compare 5-VU with two other commonly used analogs: 5-ethynyluridine (5-EU) and 5-bromouridine (BrU).
| Feature | This compound (5-VU) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Detection Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA)[2][3] | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][8] | Immunodetection (anti-BrU antibody)[9][10] |
| Specificity Enhancement | Mutant UPRT for cell-specific labeling[3][5] | Generally relies on endogenous pathways | Generally relies on endogenous pathways |
| Reported Cytotoxicity | Low to minimal[1][2] | Can exhibit significant cytotoxicity[1][2] | Generally considered to have low toxicity[9][10] |
| RNA Integrity | IEDDA chemistry is considered mild and preserves RNA integrity[3] | CuAAC can lead to RNA degradation[5] | Immunoprecipitation methods are generally mild |
| Background Labeling | Lower background in cell-specific applications compared to 5-EU[5] | Can have higher background due to endogenous enzyme activity[5] | Specificity depends on the antibody |
| Incorporation Efficiency | Similar to other uridine analogs[1]. 0.86% in HEK293T cells[2]. | Efficiently incorporated[8]. | Efficiently incorporated[9]. |
Experimental Protocols for Validating 5-VU Incorporation
Accurate validation of the specificity and efficiency of 5-VU incorporation is critical. Below are detailed protocols for key validation experiments.
Protocol 1: Dot Blot Analysis of 5-VU Incorporation
This method provides a qualitative or semi-quantitative assessment of 5-VU incorporation into the total RNA population.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-vinyluridine to the culture medium at a final concentration of 1 mM.
-
Incubate for 5 hours under normal culture conditions.
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method like TRIzol reagent, followed by purification.
3. IEDDA Biotinylation:
-
In a 20 µL reaction, combine:
-
1 µg of total RNA
-
50 µM of a biotin-conjugated tetrazine (Tz-biotin)
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction for 2 hours at 37°C.
4. Dot Blot:
-
Spot the biotinylated RNA onto a nylon membrane and UV-crosslink.
-
Block the membrane with a suitable blocking buffer for 1 hour.
-
Incubate with streptavidin-conjugated horseradish peroxidase (Strep-HRP) for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
Protocol 2: LC-MS/MS for Quantifying 5-VU Incorporation
This protocol provides a highly accurate quantification of the percentage of 5-VU that has replaced uridine in the total RNA.
1. Metabolic Labeling and RNA Isolation:
-
Follow steps 1 and 2 from the Dot Blot protocol. For quantitative analysis, it is recommended to treat cells for 12 hours with 1 mM 5-vinyluridine[2].
2. RNA Digestion:
-
Digest 1-5 µg of total RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amounts of 5-vinyluridine and natural uridine by comparing their signals to standard curves of known concentrations.
-
The percent incorporation is calculated as: (moles of 5-vinyluridine) / (moles of 5-vinyluridine + moles of uridine) * 100.
Protocol 3: Fluorescence Microscopy for Visualizing Nascent RNA
This method allows for the visualization of newly synthesized RNA within the cellular context.
1. Metabolic Labeling:
-
Grow cells on coverslips.
-
Treat cells with 1 mM 5-vinyluridine for 5 hours[2].
2. Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. IEDDA Fluorophore Conjugation:
-
Incubate the fixed and permeabilized cells with a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) at a concentration of 25 µM in PBS for 1 hour at room temperature in the dark.
4. Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. Robust labeling is often observed in the nucleolus, a site of high rRNA biosynthesis[2].
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating 5-VU incorporation.
Caption: General workflow for 5-VU labeling and validation.
Caption: Workflow for dot blot analysis of 5-VU incorporation.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. atwoodlab.com [atwoodlab.com]
- 6. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring RNA transcription and turnover in vivo by using click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Vinyluracil: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Vinyluracil, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate any potential exposure risks. This compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect for tears or punctures before use. |
| Eye Protection | Safety goggles | Chemical splash goggles should be worn to protect against dust particles. |
| Skin and Body Protection | Laboratory coat | A fully fastened lab coat is mandatory to protect against skin contact. |
| Respiratory Protection | Dust mask | A NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation of fine particles. |
| Engineering Controls | Fume Hood | All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to ensure proper ventilation. |
Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the waste is managed in accordance with all federal, state, and local environmental regulations.
Step 1: Waste Collection and Segregation
-
Isolate the Waste: Collect all this compound waste, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled waste container.
-
Use a Compatible Container: The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or the release of dust.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly state "this compound". Include any other components mixed with the waste.
Step 2: Temporary Storage
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials.
-
Secure and Closed: Keep the container tightly closed at all times except when adding waste.
Step 3: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Follow Institutional Protocols: Adhere to all institutional guidelines and procedures for chemical waste disposal.
Spill Management
In the event of a small spill of this compound, the following steps should be taken:
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain the Spill: Prevent the powder from becoming airborne. This can be achieved by gently covering it with a damp paper towel.
-
Collect the Material: Carefully sweep or wipe up the spilled material and place it in the designated hazardous waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with soap and water, and dispose of all cleaning materials in the same waste container.
-
Ventilate: Ensure the area is well-ventilated.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 5-Vinyluracil
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Vinyluracil. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is a combustible solid. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (US) or equivalent dust mask. | To prevent inhalation of dust particles which may cause respiratory irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles that can cause serious irritation.[1][2] |
| Skin and Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing and minimize skin exposure.[1] |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust and vapors.[1][2] |
Operational Plan: Handling and Disposal of this compound
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Step 1: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.
-
Step 2: Assemble all necessary PPE as specified in the table above and put it on correctly.
-
Step 3: Retrieve the this compound container from its designated storage location (store locked up).[1]
-
Step 4: Carefully open the container, avoiding the creation of dust.
-
Step 5: Weigh the desired amount of this compound using a tared weigh boat or appropriate container within the fume hood.
-
Step 6: Securely close the primary container of this compound and return it to its storage location.
2. Experimental Use:
-
Step 1: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Step 2: Avoid direct contact with the skin and eyes.[2]
-
Step 3: In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1]
-
Step 4: Keep all containers of this compound closed when not in use.
3. Decontamination and Disposal Plan:
-
Step 1: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Step 2: Collect all waste material, including contaminated gloves, weigh boats, and disposable labware, in a designated, labeled hazardous waste container.
-
Step 3: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not let the product enter drains.[2]
-
Step 4: After completing the work and disposing of the waste, remove PPE in the correct order to avoid cross-contamination.
-
Step 5: Wash hands thoroughly with soap and water after removing gloves.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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